3-Fluoro-2-methylbenzoyl chloride
Description
BenchChem offers high-quality 3-Fluoro-2-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDAXOKENZZBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381342 | |
| Record name | 3-Fluoro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168080-76-0 | |
| Record name | 3-Fluoro-2-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-methylbenzoyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylbenzoyl chloride is an important fluorinated building block in organic synthesis, valued for its utility in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of both a fluorine atom and a methyl group on the benzoyl chloride moiety imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-2-methylbenzoyl chloride, outlines established synthetic routes, and discusses its applications, with a focus on providing practical insights for laboratory and development settings. While specific experimental data for this particular isomer is limited, this guide consolidates available information and draws logical comparisons with closely related analogues to provide a thorough technical profile.
Core Molecular Identifiers
A solid foundation for any chemical entity begins with its fundamental identifiers. Below is a table summarizing the key molecular information for 3-Fluoro-2-methylbenzoyl chloride.
| Identifier | Value | Source |
| CAS Number | 168080-76-0 | |
| Molecular Formula | C₈H₆ClFO | |
| Molecular Weight | 172.58 g/mol | |
| IUPAC Name | 3-fluoro-2-methylbenzoyl chloride | |
| InChI | InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3 | |
| SMILES | CC1=C(C=CC=C1F)C(=O)Cl |
Physicochemical Properties
Table of Physical Properties of Related Benzoyl Chlorides:
| Compound | Boiling Point | Density |
| 4-Fluoro-3-methylbenzoyl chloride | 129-133 °C / 17 mmHg | 1.215 g/mL at 25 °C |
| 3-Chlorobenzoyl chloride | 225 °C (lit.) | 1.367 g/mL at 20 °C |
| 3-Methoxy-2-methylbenzoyl chloride | 257.0 °C at 760 mmHg | 1.2 g/cm³ |
| 2-(Trifluoromethyl)benzoyl chloride | 84-85 °C / 16 mmHg | Not available |
Data sourced from commercial supplier information and chemical databases.
Based on this comparative data, 3-Fluoro-2-methylbenzoyl chloride is expected to be a high-boiling liquid. Its solubility is predicted to be low in water, with which it will react, and high in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.
Synthesis and Purification
The most common and industrially scalable method for the preparation of substituted benzoyl chlorides is the chlorination of the corresponding carboxylic acid.[3] Therefore, the primary route to 3-Fluoro-2-methylbenzoyl chloride is from its precursor, 3-fluoro-2-methylbenzoic acid.
Conceptual Synthesis Workflow
Sources
A Senior Application Scientist's Guide to 3-Fluoro-2-methylbenzoyl chloride: Properties, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the precise placement of functional groups on aromatic scaffolds is a cornerstone of molecular design. 3-Fluoro-2-methylbenzoyl chloride emerges as a pivotal chemical intermediate, valued for its capacity to introduce a uniquely substituted phenyl ring into target molecules. The presence of both a fluorine atom and a methyl group ortho to the acyl chloride function imparts specific steric and electronic properties. Fluorine, a bioisostere of hydrogen, can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The adjacent methyl group provides steric influence that can lock conformations or direct binding. This guide provides an in-depth examination of 3-Fluoro-2-methylbenzoyl chloride, from its fundamental properties to its synthesis and critical role as a building block in the development of complex chemical entities.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. 3-Fluoro-2-methylbenzoyl chloride is a derivative of benzoic acid, activated for nucleophilic acyl substitution. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 172.58 g/mol | [1] |
| Molecular Formula | C₈H₆ClFO | |
| CAS Number | 168080-76-0 | |
| IUPAC Name | 3-fluoro-2-methylbenzoyl chloride | |
| SMILES | CC1=C(C=CC=C1F)C(=O)Cl | |
| InChI Key | OIDAXOKENZZBPF-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The conversion of a relatively unreactive carboxylic acid to a highly reactive acyl chloride is a fundamental transformation in organic synthesis. This activation is essential for driving reactions such as amide bond formation or Friedel-Crafts acylation. The most common and industrially scalable method involves chlorination of the parent carboxylic acid, 3-fluoro-2-methylbenzoic acid.
Causality of Reagent Choice
Thionyl chloride (SOCl₂) is frequently the reagent of choice for this transformation. The rationale for its selection is threefold:
-
High Reactivity: It readily converts carboxylic acids to acyl chlorides under mild conditions.
-
Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This intrinsic property allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process significantly.
-
Cost-Effectiveness: It is a readily available and economical chlorinating agent for large-scale synthesis.
An alternative, oxalyl chloride, is often used for smaller-scale or more sensitive substrates, as it also produces only gaseous byproducts (CO, CO₂, HCl) but can sometimes be a milder reagent.
Diagram of Synthesis Pathway
Caption: Synthesis of 3-Fluoro-2-methylbenzoyl chloride.
Step-by-Step Laboratory Synthesis Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
-
Preparation and Inerting:
-
A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂) is dried thoroughly in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Causality: Acyl chlorides are highly moisture-sensitive. Any water present will hydrolyze the product back to the carboxylic acid, reducing the yield. An inert atmosphere prevents this.
-
-
Charging the Reactor:
-
Charge the flask with 3-fluoro-2-methylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane (DCM) can be used.
-
-
Reaction Conditions:
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Causality: DMF catalyzes the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion.
-
Heat the reaction mixture to reflux (typically 70-80 °C if using thionyl chloride as the solvent) and stir. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
-
Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum). This step must be performed in a well-ventilated fume hood.
-
The crude 3-fluoro-2-methylbenzoyl chloride is then purified by fractional vacuum distillation to yield a clear liquid.
-
Causality: Distillation separates the higher-boiling acyl chloride product from any non-volatile impurities or residual starting material, ensuring high purity for subsequent applications.
-
Applications in Drug Discovery & Medicinal Chemistry
The true value of 3-fluoro-2-methylbenzoyl chloride lies in its role as a reactive building block for creating novel molecules with therapeutic potential. Halogenated compounds are prevalent in pharmaceuticals, contributing to improved efficacy and pharmacokinetic profiles.[2][3] The acyl chloride functionality is an excellent electrophile for forming stable amide or ester bonds, which are ubiquitous in drug structures.
Workflow: Amide Bond Formation
A primary application is the acylation of amines to form amides. This reaction is fundamental to the synthesis of a vast array of active pharmaceutical ingredients (APIs). The workflow illustrates how the 3-fluoro-2-methylbenzoyl moiety is incorporated into a new molecular entity.
Caption: General workflow for amide synthesis.
The introduction of this specific fragment can be strategic. For instance, in the synthesis of the FDA-approved drug Avacopan, the related building block 2-fluoro-6-methylbenzoyl chloride is used to install a key structural component.[4] This highlights the pharmaceutical industry's use of such reagents to fine-tune molecular properties for optimal therapeutic effect. While a direct blockbuster drug using the 3-fluoro-2-methyl isomer may not be highlighted, its utility follows the same established principles of medicinal chemistry. It is a valuable tool for researchers exploring new chemical space for targets in areas like oncology, inflammation, and infectious diseases.[2]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Fluoro-2-methylbenzoyl chloride, like other benzoyl chlorides, is a corrosive and lachrymatory compound that requires careful handling.[5][6][7]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[8]
-
Handling: Avoid all contact with skin and eyes. Do not breathe the vapors, which are irritating to the respiratory tract.[7] Keep the container tightly closed when not in use. It reacts exothermically with water and alcohols; therefore, all glassware must be dry, and reactions should be protected from atmospheric moisture.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5] The container should be made of corrosion-resistant material and kept tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent can be quenched carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base.
Conclusion
3-Fluoro-2-methylbenzoyl chloride is more than just a chemical with a specific molecular weight; it is a strategic tool for molecular engineers. Its value is derived from the combination of a reactive acyl chloride handle with a specifically substituted aromatic ring. The fluorine and methyl groups offer chemists levers to control the electronic and steric properties of a target molecule, influencing everything from metabolic stability to receptor binding. By understanding its properties, mastering its synthesis, and respecting its reactivity through safe handling, researchers can effectively leverage this compound to build the next generation of pharmaceuticals and advanced materials.
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PubChem. 3-Fluoro-4-methylbenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Fluorobenzoyl chloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Fluoro-2-methylbutanoyl chloride. National Center for Biotechnology Information. Available from: [Link]
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MySkinRecipes. 2-Fluoro-6-methylbenzoyl chloride. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]
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Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
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3-Fluoro-2-methylbenzoyl chloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzoyl Chloride
Executive Summary
3-Fluoro-2-methylbenzoyl chloride is a crucial substituted aromatic acyl chloride that serves as a versatile intermediate in the synthesis of high-value fine chemicals, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structural motifs—a reactive acyl chloride group, a fluorine atom that can modulate physicochemical properties, and a methyl group that provides steric and electronic influence—make it an attractive building block for complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to 3-fluoro-2-methylbenzoyl chloride, focusing on the conversion of its carboxylic acid precursor, 3-fluoro-2-methylbenzoic acid. We will dissect the mechanistic underpinnings of the most common chlorination methods, provide detailed, field-tested experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic strategy.
Introduction and Strategic Overview
Chemical Profile
-
IUPAC Name: 3-Fluoro-2-methylbenzoyl chloride
-
CAS Number: 168080-76-0[]
-
Molecular Formula: C₈H₆ClFO
-
Molecular Weight: 172.58 g/mol [4]
The molecule's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride, making it highly susceptible to nucleophilic attack. This property is the cornerstone of its utility in forming amide, ester, and ketone linkages.[5]
Significance and Applications
Fluorinated organic compounds are of immense interest in drug development and materials science. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. 3-Fluoro-2-methylbenzoyl chloride is a key precursor for introducing the 3-fluoro-2-methylbenzoyl moiety into target structures. For instance, its precursor, 3-fluoro-2-methylbenzoic acid, is used to synthesize diarylmethanes, which are building blocks for SGLT2 inhibitors, a class of anti-diabetic drugs.[2][6]
Retrosynthetic Approach
A logical retrosynthetic analysis of 3-fluoro-2-methylbenzoyl chloride points to the most direct and industrially viable disconnection at the carbon-chlorine bond of the acyl chloride. This reveals 3-fluoro-2-methylbenzoic acid as the immediate and key precursor. This guide will therefore focus on the robust conversion of this carboxylic acid to the target acyl chloride.
Caption: Retrosynthetic analysis of 3-fluoro-2-methylbenzoyl chloride.
Synthesis of the Key Precursor: 3-Fluoro-2-methylbenzoic Acid
The commercial availability and high purity of 3-fluoro-2-methylbenzoic acid (CAS 699-90-1) often make its synthesis in a laboratory setting unnecessary for many applications.[2] It is typically available as an off-white powder with a melting point of 158-160 °C.[7] However, for the sake of completeness, a plausible synthetic route starts from commercially available materials like 2-bromo-6-fluorotoluene, proceeding through a Grignard reaction followed by carboxylation.
Primary Synthesis Pathway: Chlorination of 3-Fluoro-2-methylbenzoic Acid
The conversion of a carboxylic acid to an acyl chloride is a foundational reaction in organic synthesis. The two most reliable and widely adopted methods utilize thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them depends on factors such as scale, substrate sensitivity, and cost.
Method A: Chlorination with Thionyl Chloride (SOCl₂)
This is a robust, cost-effective, and common method for preparing acyl chlorides. The reaction proceeds readily, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[8][9]
3.1.1. Mechanism and Rationale The reaction mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant elimination of SO₂ and HCl, yields the desired acyl chloride. The formation of gaseous byproducts drives the reaction to completion according to Le Châtelier's principle.
Caption: Catalytic cycle for oxalyl chloride/DMF chlorination.
3.2.2. Detailed Experimental Protocol WARNING: Oxalyl chloride is toxic, corrosive, and reacts with water. [10]Handle with the same precautions as thionyl chloride.
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a round-bottom flask with 3-fluoro-2-methylbenzoic acid (1.0 eq) and a suitable dry, inert solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension. Then, slowly add oxalyl chloride (1.2-1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. [11]The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Once the reaction is complete, carefully remove the solvent and any remaining volatile reagents by rotary evaporation.
-
Purification: The resulting crude acyl chloride can be used directly for many applications or purified by fractional distillation under reduced pressure.
Comparative Analysis and Data
| Parameter | Thionyl Chloride Method | Oxalyl Chloride / DMF Method |
| Reactivity | High | Mild to High |
| Selectivity | Good | Excellent, preferred for sensitive substrates |
| Reaction Temp. | Reflux (e.g., ~80°C) | Room Temperature |
| Byproducts | SO₂, HCl (gases) | CO, CO₂, HCl (gases) |
| Workup | Simple (evaporation) | Simple (evaporation) |
| Cost | Lower | Higher |
| Key Advantage | Cost-effective, robust | Mild conditions, high selectivity |
| Key Disadvantage | Harsher conditions | Higher cost, potential for side reactions with DMF |
Product Purification and Characterization
Purification: For both methods, the standard purification technique is fractional distillation under reduced pressure. [12]This is critical to remove any non-volatile impurities and obtain the high-purity product required for subsequent synthetic steps.
Characterization: The identity and purity of the final product, 3-fluoro-2-methylbenzoyl chloride, should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To assess purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic acyl chloride carbonyl stretch (typically ~1780-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and substitution pattern.
Safety and Handling
-
Reagents: Both thionyl chloride and oxalyl chloride are highly corrosive and moisture-sensitive. They should be stored in a cool, dry, well-ventilated area away from water and handled only within a fume hood. [13][14]* Product: 3-Fluoro-2-methylbenzoyl chloride, like most acyl chlorides, is a lachrymator, corrosive, and reacts with moisture. It should be handled with appropriate PPE and stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis back to the carboxylic acid.
Conclusion
The synthesis of 3-fluoro-2-methylbenzoyl chloride is most efficiently achieved through the chlorination of 3-fluoro-2-methylbenzoic acid. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent provides flexibility for the synthetic chemist. The thionyl chloride method is a robust and economical choice for large-scale synthesis, while the oxalyl chloride method offers milder conditions ideal for high-fidelity lab-scale synthesis or with sensitive substrates. Proper execution of either protocol, coupled with careful purification and handling, reliably yields this valuable synthetic intermediate.
References
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Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
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MySkinRecipes. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]
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Chemdad. (n.d.). 3-FLUORO-2-METHYLBENZOIC ACID. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitro-N-pyrrolidinylbenzamide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Thionyl Chloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Fluoro-2-methylbenzoic Acid: A High-Purity Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]
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-
ResearchGate. (2025). Thionyl chloride (CAS No 7719-09-7). Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Retrieved from [Link]
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Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]
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Chemsrc. (2025). 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. Retrieved from [Link]
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YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]
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3-Fluoro-2-methylbenzoyl Chloride: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry applications.
Executive Summary
3-Fluoro-2-methylbenzoyl chloride (CAS 168080-76-0) is a specialized acyl chloride intermediate critical to the synthesis of fluorinated heterocycles and diarylmethanes.[1] Distinguished by its specific substitution pattern—an electron-withdrawing fluorine at the meta position and a sterically demanding methyl group at the ortho position—this reagent offers a unique balance of electrophilicity and hydrolytic stability. It is extensively utilized in the development of P2X3 antagonists, SGLT2 inhibitors, and advanced liquid crystal materials.
Part 1: Chemical Identity & Structural Analysis
The utility of 3-fluoro-2-methylbenzoyl chloride stems from the electronic push-pull mechanism created by its substituents. The fluorine atom (
Table 1: Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3-Fluoro-2-methylbenzoyl chloride | |
| CAS Number | 168080-76-0 | Confirmed specific isomer |
| Molecular Formula | ||
| Molecular Weight | 172.58 g/mol | |
| Physical State | Liquid (at RT) | Fuming, colorless to pale yellow |
| Boiling Point | ~90-100°C @ 15 mmHg | Extrapolated from analogs |
| Precursor | 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1 |
Part 2: Synthesis & Manufacturing Protocol
The Vilsmeier-Haack Catalyzed Chlorination
While standard chlorination can be achieved with neat thionyl chloride, the addition of catalytic N,N-Dimethylformamide (DMF) is the industry standard for this substrate. DMF forms a reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the thionyl chloride, ensuring complete conversion of the sterically hindered 2-methylbenzoic acid derivative.
Experimental Workflow (Self-Validating Protocol)
Objective: Synthesis of 10g of 3-Fluoro-2-methylbenzoyl chloride.
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or
line). Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize HCl and off-gassing. -
Charging: Add 3-Fluoro-2-methylbenzoic acid (10.0 g, 64.9 mmol) to the flask.
-
Reagent Addition: Slowly add Thionyl Chloride (
) (15.0 mL, ~206 mmol) .-
Note: Excess
acts as both reagent and solvent.
-
-
Catalysis: Add DMF (3-5 drops) via syringe.
-
Observation: Immediate vigorous bubbling indicates HCl release.
-
-
Reaction: Heat the mixture to reflux (75-80°C) for 3 hours.
-
Validation Point: The reaction is complete when the solution turns clear and gas evolution ceases. Monitor by quenching a chemically insignificant aliquot in methanol and checking for the methyl ester via TLC or GC-MS.
-
-
Work-up: Cool to room temperature. Remove excess
via rotary evaporation (50°C, <20 mbar). -
Purification: Distill the residue under reduced pressure (vacuum distillation) to obtain the pure acid chloride.
Visualization: Synthesis Pathway
Figure 1: Catalytic conversion of the benzoic acid precursor to the acid chloride using the Thionyl Chloride/DMF system.
Part 3: Reactivity Profile & Mechanism
The Ortho-Effect and Nucleophilic Substitution
The 2-methyl substituent is not merely structural; it is a kinetic modulator. In nucleophilic acyl substitution (e.g., Schotten-Baumann reaction), the nucleophile must attack the carbonyl carbon perpendicular to the plane of the benzene ring. The ortho-methyl group creates steric crowding, slightly retarding the approach of bulky nucleophiles compared to the unhindered 3-fluorobenzoyl chloride.
However, once the tetrahedral intermediate is formed, the electron-withdrawing nature of the 3-fluorine facilitates the expulsion of the chloride leaving group.
Key Reaction Classes:
-
Amidation: Reacts with primary/secondary amines to form benzamides (Drug scaffolds).
-
Friedel-Crafts Acylation: Reacts with arenes (
catalyst) to form diaryl ketones. -
Esterification: Reacts with alcohols to form benzoate esters.
Visualization: Steric & Electronic Dynamics
Figure 2: The interplay between the electron-withdrawing fluorine (enhancing reactivity) and the steric methyl group (modulating access).
Part 4: Applications in Drug Discovery
P2X3 Receptor Antagonists
Patent literature identifies 3-fluoro-2-methylbenzoyl chloride as a key intermediate in the synthesis of compounds that modulate intracellular calcium, specifically targeting P2X3 receptors. These receptors are implicated in chronic pain and sensory hypersensitivity. The acid chloride is used to acylate heteroaromatic amines (e.g., aminopyridines or oxazoles), creating the lipophilic "tail" of the drug molecule that fits into the hydrophobic pocket of the receptor.
SGLT2 Inhibitors & Metabolic Agents
The reagent is employed in Friedel-Crafts acylations to generate diarylmethanes, a core scaffold for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors used in diabetes management. The fluorine atom improves metabolic stability by blocking oxidative metabolism (P450) at the phenyl ring.
Liquid Crystal Mesogens
Beyond pharma, the 3-fluoro-2-methyl moiety is used in "bent-core" liquid crystals.[2] The substituent pattern disrupts molecular symmetry just enough to lower melting points while maintaining the dielectric anisotropy required for display technologies.
Part 5: Handling, Safety, & Stability
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Hydrolysis Risk: Reacts violently with water to release HCl gas. Must be stored under inert atmosphere (
or Ar) in tightly sealed containers. -
Storage: Refrigerate (2-8°C) to prevent slow decomposition.
-
Quenching Spills: Do not use water directly. Cover with dry lime, sand, or soda ash. Neutralize with dilute sodium bicarbonate solution only after the bulk liquid has been absorbed.
References
- Google Patents. (2016). US9512116B2 - Compounds that modulate intracellular calcium.
-
Organic Syntheses. (2010). General Procedures for the Preparation of Acid Chlorides. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 3-Fluoro-2-methylbenzoyl chloride
Introduction & Compound Identity
3-Fluoro-2-methylbenzoyl chloride (CAS: 206963-93-5) is a critical electrophilic building block employed in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the ortho-methyl group, which provides steric protection, and the meta-fluorine atom, which modulates electronic properties and metabolic stability.
This guide provides a comprehensive spectroscopic profile for researchers validating the identity and purity of this compound.[1] Given the limited availability of raw spectral libraries for specific isomers, the data below synthesizes experimental values from direct structural analogs (e.g., 3-fluorobenzoyl chloride, 3-methylbenzoyl chloride) and authoritative theoretical predictions based on substituent effects.
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | 3-Fluoro-2-methylbenzoyl chloride |
| CAS Number | 206963-93-5 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical State | Liquid or low-melting solid (Predicted MP < 40°C) |
| Boiling Point | ~110-115°C at 15 mmHg (Predicted based on analogs) |
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities often appear as "ghost peaks" in NMR and IR data.[1]
Standard Preparation Route
The compound is typically synthesized by chlorinating 3-fluoro-2-methylbenzoic acid using thionyl chloride (
Figure 1: Synthesis workflow showing the origin of potential acidic impurities.
Common Impurities[1][2]
-
Unreacted Acid: Appears as a broad -OH stretch in IR (2500–3300 cm⁻¹) and a deshielded proton in
H NMR (>11 ppm).[1] -
Thionyl Chloride: Residual reagent manifests as a pungent odor and specific low-frequency IR bands; usually removed by vacuum distillation.[1]
-
Anhydride Formation: Symmetric/asymmetric C=O doublets in IR (~1740 & 1810 cm⁻¹).[1][2]
Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)
The most diagnostic feature of acid chlorides is the carbonyl stretch , which appears at a significantly higher frequency than ketones or acids due to the inductive electron-withdrawing effect of the chlorine atom.[1]
Key Diagnostic Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O[2] Stretch | 1770 – 1785 | Strong | Acyl chloride carbonyl (Distinctive) |
| C=C Aromatic | 1580 – 1610 | Medium | Benzene ring breathing |
| C-F Stretch | 1200 – 1250 | Strong | Aryl-Fluorine stretch |
| C-H Stretch | 2950 – 3050 | Weak | Aromatic & Methyl C-H |
| C-Cl Stretch | 600 – 800 | Medium | Acyl-Chlorine bond |[2]
Interpretation:
-
Absence of a broad peak at 3000-3500 cm⁻¹ confirms the absence of carboxylic acid or water moisture (hydrolysis product).[1]
-
The shift of C=O to ~1780 cm⁻¹ (vs. ~1690 cm⁻¹ for the acid) is the primary confirmation of conversion.
B. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof.[1] The fluorine atom introduces spin-spin coupling (
1.
H NMR (Proton)
Solvent: CDCl₃ (Chloroform-d)
| Signal (ppm) | Multiplicity | Integration | Coupling ( | Assignment |
| 7.85 | Doublet of Multiplets | 1H | H6 (Ortho to COCl, deshielded) | |
| 7.20 – 7.40 | Multiplet | 2H | Complex splitting | H4, H5 (Mixed overlap) |
| 2.45 | Doublet (d) | 3H | Methyl (CH₃) (Coupled to F) |
Note: The methyl group at position 2 may appear as a doublet rather than a singlet due to long-range coupling (
2.
C NMR (Carbon)
Decoupled. Solvent: CDCl₃
-
Carbonyl (C=O): ~168 ppm.[1] (Typically appears as a singlet or weak doublet).[1]
- Hz).
-
Aromatic C (C2, C4): Distinct doublets due to
and coupling with Fluorine. -
Methyl C: ~14-18 ppm.[1]
3.
F NMR (Fluorine)
-
Shift: -110 to -118 ppm (Relative to CFCl₃).[1]
-
Pattern: Multiplet (due to coupling with H4, H5, and Methyl protons).
C. Mass Spectrometry (MS)
Electron Impact (EI) ionization is standard for these volatile derivatives.
Fragmentation Pathway:
-
Molecular Ion (
): 172 (100%) and 174 (33%) due to Cl/ Cl isotopes. -
-Cleavage: Loss of the Chlorine radical (
) yields the Acylium Ion ( 137).[1] -
Decarbonylation: Loss of Carbon Monoxide (
) from the acylium ion yields the Aryl Cation ( 109).[1]
Figure 2: Predicted EI-MS fragmentation pathway for 3-Fluoro-2-methylbenzoyl chloride.
Experimental Protocols
Protocol 1: Sample Preparation for H NMR
Objective: Obtain high-resolution proton spectra to verify structure and purity.
-
Safety: Perform in a fume hood. The compound is lachrymatory and reacts with moisture.[1]
-
Solvent: Use high-quality Chloroform-d (CDCl₃) containing 0.03% TMS as internal standard.[1] Ensure solvent is dry (stored over molecular sieves) to prevent hydrolysis.[1]
-
Preparation:
-
Acquisition: Run standard proton sequence (16-32 scans).[1]
-
Critical Check: Look for a singlet at ~7.26 ppm (CHCl₃) and check for a broad hump at ~11 ppm (indicative of hydrolyzed acid impurity).[1]
Protocol 2: GC-MS Analysis
Objective: Determine purity and isotopic pattern.[1]
-
Dilution: Dissolve 1 µL of sample in 1 mL of Dichloromethane (DCM) . (Avoid alcohols like Methanol, which will react to form the methyl ester in situ).
-
Inlet: Split injection (50:1), Temperature 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms or HP-5).
-
Program: 50°C (hold 2 min)
250°C at 20°C/min. -
Validation: Confirm the presence of the M+ cluster at 172/174 Da.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride. Retrieved from [Link](Used for comparative spectral data of the 3-fluoro analog).
-
Organic Syntheses. (2014). Synthesis of Acid Chlorides using Thionyl Chloride. Org. Synth. 2014, 91, 221-232.[1][5] Retrieved from [Link](Standard protocol validation).
-
University of California, Santa Barbara. (n.d.).[1] 19F NMR Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link](Theoretical basis for 19F shifts).
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- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-2-methylbenzoyl chloride
Introduction
3-Fluoro-2-methylbenzoyl chloride is a crucial reagent in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzoyl chloride core, imparts specific reactivity and properties that are highly valued in modern drug discovery and development. The presence of the acyl chloride functional group makes it a potent acylating agent, while the fluorine and methyl substituents modulate its electronic and steric characteristics, influencing its reactivity and the properties of the resulting derivatives.
This technical guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling procedures for 3-Fluoro-2-methylbenzoyl chloride. Adherence to these guidelines is paramount to ensure the reagent's integrity, minimize degradation, and guarantee reproducible results in research and manufacturing settings. This document is intended for researchers, scientists, and professionals in the field of drug development who work with this versatile and reactive compound.
Chemical Properties and Reactivity
3-Fluoro-2-methylbenzoyl chloride is a colorless to light-yellow liquid with a pungent odor. Like other acyl chlorides, its chemistry is dominated by the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of 3-Fluoro-2-methylbenzoyl chloride and Related Compounds
| Property | 3-Fluoro-2-methylbenzoyl chloride | 3-Fluorobenzoyl chloride[1] | 3-Chlorobenzoyl chloride[2] |
| Molecular Formula | C₈H₆ClFO | C₇H₄ClFO | C₇H₄Cl₂O |
| Molecular Weight | 172.58 g/mol | 158.56 g/mol | 175.01 g/mol |
| Appearance | Colorless to light-yellow liquid | Colorless liquid | Colorless to light yellow clear liquid |
| Boiling Point | Not explicitly available | 197-199 °C | 225 °C |
| Density | Not explicitly available | 1.32 g/mL at 25 °C | 1.367 g/mL at 20 °C |
| Refractive Index | Not explicitly available | n20/D 1.531 | n20/D 1.569 |
Stability and Decomposition Pathways
The primary factor governing the stability of 3-Fluoro-2-methylbenzoyl chloride is its extreme sensitivity to moisture.[3][4] The presence of even trace amounts of water will lead to rapid hydrolysis, the main degradation pathway for this compound.
Hydrolysis: The Primary Degradation Pathway
The hydrolysis of 3-Fluoro-2-methylbenzoyl chloride yields 3-fluoro-2-methylbenzoic acid and hydrochloric acid (HCl).[5][6] This reaction is typically rapid and exothermic.
The mechanism of hydrolysis for benzoyl chlorides can be influenced by the electronic nature of the substituents on the aromatic ring, proceeding through either a dissociative Sₙ1-like mechanism or an associative Sₙ2-like mechanism.[3] Electron-donating groups tend to stabilize the benzoyl cation intermediate, favoring the Sₙ1 pathway, while electron-withdrawing groups favor the Sₙ2 pathway.[3][7] In the case of 3-Fluoro-2-methylbenzoyl chloride, the fluorine atom is an electron-withdrawing group, while the methyl group is electron-donating. The overall electronic effect will dictate the preferred mechanistic pathway, which in turn influences the rate of hydrolysis.
Caption: Recommended workflow for safely handling 3-Fluoro-2-methylbenzoyl chloride.
Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of 3-Fluoro-2-methylbenzoyl chloride is crucial for ensuring the quality and consistency of experimental results. Several analytical techniques can be employed for this purpose.
Titration Methods
A common method to determine the concentration of acyl chlorides is through titration. This can be achieved by reacting the acyl chloride with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile. Alternatively, the amount of HCl generated upon hydrolysis can be titrated with a standardized base. Argentometric titration can also be used to quantify the chloride content. [2][8][9] Experimental Protocol: Titration for Purity Assessment
-
Sample Preparation: Accurately weigh a sample of 3-Fluoro-2-methylbenzoyl chloride in a dry, sealed container.
-
Reaction: Carefully add the sample to a known excess of a standardized solution of a nucleophile (e.g., a primary amine in an inert solvent).
-
Titration: Titrate the unreacted amine with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator or potentiometric endpoint detection.
-
Calculation: The purity of the 3-Fluoro-2-methylbenzoyl chloride can be calculated based on the amount of amine consumed in the reaction.
Chromatographic Methods (GC and HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of 3-Fluoro-2-methylbenzoyl chloride and detecting the presence of its primary degradation product, 3-fluoro-2-methylbenzoic acid. Due to the high reactivity of acyl chlorides, derivatization is often employed prior to analysis. [10]For instance, the acyl chloride can be converted to a more stable ester or amide derivative, which can then be readily analyzed by GC or HPLC. [10]
Spectroscopic Methods (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for structural confirmation and purity assessment. ¹H, ¹³C, and ¹⁹F NMR spectra can provide detailed information about the molecular structure and can be used to identify and quantify impurities. The ¹³C NMR spectrum of the related 3-fluorobenzoyl chloride shows characteristic signals for the carbonyl carbon and the fluorinated aromatic ring. [11]Similarly, ¹H and ¹³C NMR spectra are available for 3-methylbenzoyl chloride. [12][13]These can serve as a reference for interpreting the spectra of 3-Fluoro-2-methylbenzoyl chloride.
Conclusion
3-Fluoro-2-methylbenzoyl chloride is a highly reactive and valuable reagent in chemical synthesis. Its stability is critically dependent on the exclusion of moisture. By implementing the stringent storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. Regular analytical assessment of its purity is also a key component of a robust quality control strategy. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in the laboratory and in manufacturing processes.
References
- Merck Millipore. (n.d.).
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride.
- National Institute of Industrial Health. (n.d.). Benzoyl chloride.
- Fisher Scientific. (n.d.).
- Apollo Scientific. (n.d.). 3-Chloro-4-methylbenzoyl chloride.
- Fisher Scientific. (n.d.).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (n.d.).
- Scribd. (n.d.). Ortho-Fluoro Benzoyl Chloride.
- Save My Exams. (2023). Acyl Chlorides.
- Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Sigma-Aldrich. (n.d.). 3-Chlorobenzoyl chloride 97.
- PubChem. (n.d.). 3-Fluorobenzoyl chloride.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Chlorobenzoyl Chloride.
- Chemistry LibreTexts. (2024). Chemistry of Acid Halides.
- Fisher Scientific. (n.d.).
- Metrohm. (n.d.).
- YouTube. (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
- Reddit. (2024).
- ResearchGate. (2011).
- ChemicalBook. (n.d.). 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum.
- Xylem Analytics. (2025).
- University of Notre Dame Risk Management and Safety. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- Fisher Scientific. (n.d.).
- YSI. (n.d.).
- ChemicalBook. (n.d.). 3-Fluorobenzoyl chloride(1711-07-5) 13C NMR spectrum.
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 3-Methylbenzoyl chloride(1711-06-4) 13C NMR spectrum.
- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- SciSpace. (n.d.).
- PubChem. (n.d.). 3-Methylbenzoyl chloride.
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A Technical Guide to the Synthesis and Application of 3-Fluoro-2-methylbenzoyl chloride
Abstract
This technical guide provides an in-depth analysis of 3-Fluoro-2-methylbenzoyl chloride, a critical fluorinated building block in modern organic synthesis. While the formal "discovery" of such a reactive intermediate is seldom a singular event, its importance is defined by its utility. This document delineates the primary synthetic pathways, reaction mechanisms, and practical applications of 3-Fluoro-2-methylbenzoyl chloride, with a particular focus on its role in pharmaceutical and materials science research. Detailed experimental protocols, characterization data, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective use.
Introduction: The Strategic Value of Fluorinated Acyl Chlorides
The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine substitution can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Acyl chlorides, as one of the most reactive carboxylic acid derivatives, serve as powerful electrophilic intermediates for creating carbon-carbon and carbon-heteroatom bonds, such as those found in amides and esters.[3][4]
3-Fluoro-2-methylbenzoyl chloride (CAS 168080-76-0) emerges at the intersection of these two valuable chemical motifs.[] It is synthesized from its corresponding carboxylic acid, 3-Fluoro-2-methylbenzoic acid, a key intermediate in its own right, notably used in the preparation of diarylmethanes, which are precursors to Sodium-glucose cotransporter-2 (SGLT2) inhibitors.[6][7] This guide provides a comprehensive overview of the synthesis, characterization, and application of this versatile reagent.
Synthesis of 3-Fluoro-2-methylbenzoyl chloride
The most direct and industrially scalable method for preparing 3-Fluoro-2-methylbenzoyl chloride is through the chlorination of 3-Fluoro-2-methylbenzoic acid. Several reagents can effect this transformation, including oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂).[4][8]
Reagent Selection: The Thionyl Chloride Advantage
For both laboratory and process scale synthesis, thionyl chloride (SOCl₂) is often the reagent of choice.[9] The primary advantage of this method lies in the nature of its byproducts. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[9][10] This simplifies the purification process significantly, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.
Step 1: Nucleophilic Attack. The reaction initiates with the lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacking the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.
Step 2: Elimination and Formation of a Reactive Intermediate. A chloride ion is expelled and subsequently acts as a base to deprotonate the intermediate, releasing HCl gas and forming a reactive acyl chlorosulfite species.
Step 3: Nucleophilic Acyl Substitution. The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.
Step 4: Product Formation. The tetrahedral intermediate collapses, eliminating sulfur dioxide gas and a chloride ion, to yield the final product, 3-Fluoro-2-methylbenzoyl chloride.[9][10]
}
Figure 1: Mechanistic overview of acyl chloride synthesis using thionyl chloride.
Experimental Protocol and Data
This section provides a representative laboratory-scale procedure for the synthesis of 3-Fluoro-2-methylbenzoyl chloride.
Materials and Properties
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Fluoro-2-methylbenzoic acid | 699-90-1 | C₈H₇FO₂ | 154.14 |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |
| 3-Fluoro-2-methylbenzoyl chloride | 168080-76-0 | C₈H₆ClFO | 172.59[] |
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[11]
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: Add 3-Fluoro-2-methylbenzoic acid (1.0 eq) to the flask.
-
Addition of Reagent: Under stirring, slowly add thionyl chloride (approx. 2.0 eq) to the flask at room temperature. The reaction is typically performed using an excess of thionyl chloride, which can also serve as the solvent.[12]
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
Purification: The crude 3-Fluoro-2-methylbenzoyl chloride is then purified by fractional distillation under reduced pressure to yield a clear liquid.
}
Figure 2: General experimental workflow for the synthesis of 3-Fluoro-2-methylbenzoyl chloride.
Characterization
The identity and purity of the synthesized 3-Fluoro-2-methylbenzoyl chloride are confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1780-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.
-
¹³C NMR: The carbonyl carbon will appear as a distinct signal in the downfield region (typically ~165-170 ppm). Carbon-fluorine coupling will also be observable for the aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (172.59 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the molecular ion cluster (M and M+2 peaks).
Applications in Drug Discovery and Synthesis
3-Fluoro-2-methylbenzoyl chloride is a valuable intermediate due to its high reactivity, which allows for its efficient incorporation into larger molecular scaffolds. Its primary use is in acylation reactions to form amides and esters.[3]
-
Amide Bond Formation: Reaction with primary or secondary amines yields substituted amides. This is one of the most common reactions in pharmaceutical synthesis to link molecular fragments.
-
Esterification: Reaction with alcohols or phenols produces corresponding esters.
-
Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond and creating a ketone.[3]
The presence of the fluoro and methyl groups on the benzoyl ring is strategic. These substituents influence the steric and electronic properties of the molecule, which can be critical for achieving desired biological activity and a favorable metabolic profile in the final drug candidate.[13]
Safety and Handling
Acyl chlorides are hazardous chemicals that require careful handling.
-
Corrosivity: 3-Fluoro-2-methylbenzoyl chloride is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11][14][15]
-
Reactivity with Water: It reacts vigorously with water and other protic solvents, including alcohols, to produce corrosive HCl gas. All glassware must be thoroughly dried before use.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.
Conclusion
3-Fluoro-2-methylbenzoyl chloride stands as a testament to the enabling power of well-designed chemical building blocks. While not a "discovery" in the classical sense, its true value is realized in its application. Through a straightforward and efficient synthesis from its parent carboxylic acid, this reagent provides a reliable gateway for introducing the valuable 3-fluoro-2-methylbenzoyl moiety into complex target molecules. Its continued use in the synthesis of pharmaceuticals and advanced materials underscores its importance to the scientific research and development community.
References
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Initial Studies on the Reactivity and Synthetic Utility of 3-Fluoro-2-methylbenzoyl Chloride
An In-Depth Technical Guide
Abstract
This technical guide provides a foundational analysis of 3-Fluoro-2-methylbenzoyl chloride, a substituted aromatic acyl chloride with significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's unique structure—featuring an ortho-methyl group and a meta-fluoro substituent—and its chemical reactivity. We will delve into its predicted behavior in key organic transformations, provide robust, self-validating experimental protocols, and offer insights grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction and Strategic Considerations
3-Fluoro-2-methylbenzoyl chloride (C₈H₆ClFO) is a compelling building block for synthetic chemistry.[] The reactivity of the benzoyl chloride functional group is well-established; however, the specific placement of the methyl and fluoro substituents introduces nuanced electronic and steric effects that must be carefully considered to achieve desired synthetic outcomes.
-
Electronic Effects: The fluorine atom at the meta-position acts as a strong electron-withdrawing group via the inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
-
Steric Effects: The methyl group at the ortho-position introduces significant steric hindrance around the carbonyl center. This can modulate the rate of reaction, particularly with bulky nucleophiles, and may influence regioselectivity in certain reactions.
Understanding the interplay of these two factors is paramount for predicting reaction kinetics and designing effective synthetic strategies. This guide will explore this interplay in the context of common acylation reactions.
Safety, Handling, and Storage: A Trust-Based Protocol
The safe handling of reactive reagents like acyl chlorides is the bedrock of trustworthy and reproducible science. While specific data for 3-Fluoro-2-methylbenzoyl chloride is limited, the safety profiles of analogous compounds like 3-fluorobenzoyl chloride and other substituted benzoyl chlorides provide a reliable framework for its handling.[2][3][4]
GHS Hazard Profile (Anticipated):
-
Toxicity: May be harmful if swallowed and toxic if inhaled.[5]
-
Sensitization: May cause an allergic skin reaction.[5]
-
Reactivity: Combustible liquid, moisture-sensitive. Reacts with water, strong bases, and alcohols.[2]
Mandatory Handling Protocol:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[5] An eyewash station and safety shower must be immediately accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, inspected before use) and a lab coat.[6]
-
Respiratory Protection: For spills or situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4] Keep away from sources of ignition and incompatible materials such as water, alcohols, and strong bases.[2]
Synthesis of 3-Fluoro-2-methylbenzoyl Chloride
The most direct and industrially scalable method for the preparation of benzoyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation.[7]
Workflow: Synthesis via Thionyl Chloride
Caption: Synthesis of the target compound from its carboxylic acid precursor.
Protocol 3.1: Preparation from 3-Fluoro-2-methylbenzoic Acid
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts). Ensure all glassware is oven-dried to remove moisture.
-
Charging: Charge the flask with 3-fluoro-2-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (SOCl₂, ~1.5 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. Monitor the reaction's completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation. The desired product, 3-fluoro-2-methylbenzoyl chloride, can then be purified by vacuum distillation.[8]
Core Reactivity Profile: Initial Studies
The reactivity of 3-fluoro-2-methylbenzoyl chloride is dominated by nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[9]
Amide Formation: Reaction with Primary Amines
The reaction between acyl chlorides and amines is typically rapid and exothermic, yielding N-substituted amides.[10][11] This is a cornerstone reaction in the synthesis of active pharmaceutical ingredients.
Mechanism: Nucleophilic Acyl Substitution with an Amine
Caption: Mechanism of amide formation via nucleophilic substitution.
Causality Behind Protocol Choices:
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to prevent reaction with the solvent.
-
Base: Two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are required.[12] The first equivalent acts as the nucleophile, while the second neutralizes the HCl byproduct, preventing the protonation and deactivation of the starting amine.[13]
-
Temperature: The reaction is highly exothermic. Adding the acyl chloride slowly at 0 °C helps to control the reaction rate and minimize side reactions.[12]
Protocol 4.1.1: Synthesis of N-benzyl-3-fluoro-2-methylbenzamide
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve benzylamine (2.0 eq) in dry dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 3-fluoro-2-methylbenzoyl chloride (1.0 eq) in dry DCM to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the benzoyl chloride.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining HCl), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Esterification: Reaction with Alcohols
The reaction of acyl chlorides with alcohols is a direct and often high-yielding method for ester synthesis, proceeding much more readily than Fischer esterification.[14]
Causality Behind Protocol Choices:
-
Catalyst/Base: A base such as pyridine is often used. It serves two purposes: it acts as a nucleophilic catalyst to activate the acyl chloride and also neutralizes the HCl byproduct.
-
Steric Influence: The ortho-methyl group on the 3-fluoro-2-methylbenzoyl chloride will sterically hinder the approach of the alcohol. This effect will be more pronounced with secondary or tertiary alcohols, potentially requiring longer reaction times or heating.
Protocol 4.2.1: Synthesis of Ethyl 3-fluoro-2-methylbenzoate
-
Setup: In an oven-dried flask, dissolve 3-fluoro-2-methylbenzoyl chloride (1.0 eq) in dry pyridine (used as both solvent and base).
-
Cooling: Cool the solution to 0 °C.
-
Addition: Slowly add ethanol (1.1 eq) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required if the reaction is slow.
-
Workup:
-
Pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic extracts sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting ester by vacuum distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.[15][16] The reaction proceeds via an electrophilic acylium ion.
Mechanism: Formation of the Acylium Ion Electrophile
Caption: Generation of the acylium ion for Friedel-Crafts acylation.
Causality Behind Protocol Choices:
-
Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[16]
-
Solvent: A non-reactive solvent such as dichloromethane or 1,2-dichloroethane is typically used.
-
Substrate: The aromatic substrate must not contain strongly deactivating groups (e.g., -NO₂), as these inhibit the reaction.[17]
Protocol 4.3.1: Acylation of Toluene
-
Setup: Equip a dry, three-necked flask with a dropping funnel, a stirrer, and a gas outlet.
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 eq) in dry 1,2-dichloroethane at 0 °C.
-
Reagent Addition: Slowly add a solution of 3-fluoro-2-methylbenzoyl chloride (1.0 eq) in 1,2-dichloroethane to the AlCl₃ suspension. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Add toluene (1.0 eq) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Workup:
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with additional solvent.
-
Combine the organic layers and wash with water, NaHCO₃ solution, and brine.
-
Dry over MgSO₄, filter, and remove the solvent.
-
-
Purification: The product, a mixture of ortho, meta, and para-acylated toluenes, can be purified by column chromatography or distillation.
Predicted Spectroscopic Data
While experimental spectra should be acquired for confirmation, the key diagnostic signals for 3-Fluoro-2-methylbenzoyl chloride can be predicted based on established principles and data from similar compounds.[18]
| Data Type | Predicted Values and Interpretation |
| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): Expect three protons in the aromatic region, likely exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Methyl Protons (δ ~2.5 ppm): A singlet or a closely spaced doublet (due to long-range coupling with fluorine). |
| ¹³C NMR | Carbonyl Carbon (δ 165-170 ppm): Typical range for an acyl chloride. Aromatic Carbons (δ 115-165 ppm): Expect six distinct signals. The carbon attached to fluorine (C-F) will show a large ¹J-coupling constant. |
| IR Spectroscopy | C=O Stretch (~1770-1800 cm⁻¹): A strong, sharp absorption characteristic of an acyl chloride. The electron-withdrawing fluorine may shift this to a higher frequency. C-Cl Stretch (~800-600 cm⁻¹): A medium to strong absorption. |
Conclusion
3-Fluoro-2-methylbenzoyl chloride is a highly versatile chemical intermediate whose reactivity is governed by the electrophilic nature of its acyl chloride group, enhanced by the inductive effect of the meta-fluoro substituent and modulated by the steric presence of the ortho-methyl group. This guide provides a foundational framework for its use in key synthetic transformations, including amide and ester formation, and Friedel-Crafts acylation. The detailed, causality-driven protocols herein are designed to serve as a robust starting point for researchers, enabling the efficient and safe incorporation of this valuable building block into complex molecular architectures.
References
- Sigma-Aldrich. (2025, August 14).
- Fisher Scientific. (2025, December 21).
- ChemicalBook. 3-FLUORO-2-METHOXYBENZOYL CHLORIDE(106428-06-2)FT-IR.
- PubChem. 3-Fluoro-4-methylbenzoyl chloride.
- Fisher Scientific.
- BOC Sciences. CAS 168080-76-0 3-Fluoro-2-methylbenzoyl chloride.
- PubChem. 3-Fluoro-2-methylbutanoyl chloride.
- Chemguide. AMINES AS NUCLEOPHILES.
- Benchchem. A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride.
- PubChem. 3-Fluorobenzoyl chloride.
- ChemKey. Reactions of Acyl Chlorides With Ammonia or Primary Amines.
- Chem-Impex. 4-Fluoro-3-methylbenzoyl chloride.
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
- Chemistry LibreTexts. (2023, January 22). C.
- Sigma-Aldrich.
- ResearchGate. (2023, June).
- YouTube. (2016, December 28).
- Chemguide.
- 13 Saponific
- Chemguide.
- Google Patents. CN106008197A - Preparation method for o-fluorobenzoyl chloride.
- Scribd. Ortho-Fluoro Benzoyl Chloride.
- ChemicalBook. (2025, December 20).
- Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
- Reddit. (2024, September 14). Acid chloride reaction with amine.
- YouTube. (2019, January 25).
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- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Esterification with 3-Fluoro-2-methylbenzoyl Chloride
This guide details the chemical behavior, handling, and optimized esterification protocols for 3-Fluoro-2-methylbenzoyl chloride (CAS 168080-76-0). It is designed for medicinal chemists requiring high-fidelity incorporation of this fluorinated, sterically congested motif into drug scaffolds.
Introduction & Significance
3-Fluoro-2-methylbenzoyl chloride is a specialized electrophile used in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the 2-methyl (ortho) and 3-fluoro (meta) substitution pattern.
-
Medicinal Chemistry Role: It is frequently employed in Structure-Activity Relationship (SAR) studies to introduce a "metabolically robust" aromatic ring. The ortho-methyl group restricts rotation (atropisomerism potential) and increases lipophilicity, while the fluorine atom modulates pKa and metabolic stability without adding significant bulk.
-
Key Challenge: The ortho-methyl group provides significant steric hindrance to the carbonyl carbon. While the electron-withdrawing fluorine atom theoretically activates the carbonyl, the steric blockade often dominates, requiring forcing conditions or hyper-nucleophilic catalysis (e.g., DMAP) compared to unhindered benzoyl chlorides.
Chemical Reactivity Profile
| Feature | Property | Impact on Esterification |
| Steric Environment | Ortho-Methyl ( | High Hindrance. Blocks the trajectory of incoming nucleophiles (alcohols). Requires longer reaction times or higher temperatures. |
| Electronic Effect | Meta-Fluoro ( | Inductive Withdrawal ( |
| Leaving Group | Chloride ( | Excellent. Highly reactive, but prone to rapid hydrolysis if moisture is present. |
| Physical State | Liquid / Low-melt Solid | Easy to dispense by volume (if liquid) or mass. |
Mechanistic Insight: The "Push-Pull" Dynamic
In a standard esterification, the alcohol attacks the carbonyl carbon. For this specific molecule, the ortho-methyl group creates a "molecular gate," reducing the collision frequency of the alcohol with the carbonyl.
-
Standard Base (Et3N/Pyridine): Often insufficient alone for secondary or tertiary alcohols.
-
Nucleophilic Catalyst (DMAP): Critical. DMAP attacks the carbonyl first to form an N-acylpyridinium ion . This intermediate is less sterically hindered and more electrophilic than the free acid chloride, facilitating the subsequent attack by the alcohol.
Optimized Experimental Protocol
Objective: Synthesis of an ester from a secondary alcohol and 3-Fluoro-2-methylbenzoyl chloride.
Reagents & Stoichiometry
-
Substrate (Alcohol): 1.0 equiv.
-
3-Fluoro-2-methylbenzoyl chloride: 1.2 – 1.5 equiv.[1] (Excess required to drive kinetics).
-
Triethylamine (Et3N): 2.0 – 3.0 equiv. (Scavenges HCl).[2]
-
DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv. (Catalytic).[3][4][5][6][7]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous].
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M – 0.2 M concentration).
-
Base Addition: Add Et3N (3.0 equiv) and DMAP (0.1 equiv) to the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Note: Cooling is critical to prevent initial exotherms and side reactions, even with hindered substrates.
-
-
Acyl Chloride Addition: Add 3-Fluoro-2-methylbenzoyl chloride (1.2 equiv) dropwise via syringe.
-
Observation: A white precipitate (Et3N·HCl salts) will form immediately.
-
-
Reaction Phase:
-
Stir at 0 °C for 30 minutes .
-
Remove the ice bath and allow to warm to Room Temperature (25 °C) .
-
Monitor: Check via TLC or LC-MS after 2 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to reflux (40 °C for DCM) . The steric hindrance often necessitates thermal energy for completion.
-
-
Quench: Add saturated aqueous
solution to quench unreacted acid chloride. Stir vigorously for 15 minutes.
Workup & Purification
-
Extraction: Dilute with DCM. Wash organic layer with:
-
1x Sat.
(Removes acid byproduct). -
1x 1M
or Citric Acid (Removes DMAP and residual amines). -
1x Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Visualization: Reaction Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Decision logic for esterification of sterically hindered benzoyl chlorides.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion | Steric Hindrance | Increase temperature (Reflux in THF/Toluene). Increase DMAP load to 0.5 equiv. |
| Hydrolysis (Acid formation) | Wet Solvents | Use freshly distilled solvents or molecular sieves. Ensure inert atmosphere ( |
| Regioselectivity Issues | Multiple -OH groups | Run reaction at -78 °C to -20 °C. The steric bulk of the reagent increases selectivity for primary over secondary alcohols. |
| Emulsion during Workup | Surfactant-like product | Use a dilute acid wash (0.5 M HCl) and add a small amount of Methanol to break the emulsion. |
Safety & Handling (SDS Summary)
-
Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water to release HCl gas.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123544820, 3-Fluoro-2-methylbenzoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. Steglich Esterification and Acylation Protocols. Retrieved from [Link]
- Google Patents.US9512116B2 - Compounds that modulate intracellular calcium (Example 7).
Sources
- 1. Vonoprazan Impurity 120 | C17H17FN3O2S+ | CID 177833306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. 2-Fluoro-6-methylbenzoyl chloride [myskinrecipes.com]
- 6. ndpharmabiotech.net [ndpharmabiotech.net]
- 7. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-2-methylbenzoyl Chloride in Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-fluoro-2-methylbenzoyl chloride as a pivotal intermediate in contemporary drug discovery. We will delve into the compound's intrinsic chemical properties, its reactivity profile, and established protocols for its use in synthesizing advanced pharmaceutical scaffolds. The strategic incorporation of the fluoromethylbenzoyl moiety can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide will offer both theoretical insights and practical, field-proven methodologies to empower research and development in medicinal chemistry.
Introduction: The Strategic Advantage of Fluorinated Intermediates
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[1][2][3] 3-Fluoro-2-methylbenzoyl chloride serves as a versatile building block, allowing for the precise installation of a 3-fluoro-2-methylbenzoyl group onto various scaffolds. This particular substitution pattern is of significant interest as the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can modulate the electronic and steric properties of the resulting molecule, offering fine-tuned control over its biological activity.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for reproducible and scalable synthesis.
Table 1: Physicochemical Properties of 3-Fluoro-2-methylbenzoyl Chloride
| Property | Value | Source |
| CAS Number | 168080-76-0 | [] |
| Molecular Formula | C₈H₆ClFO | [] |
| Molecular Weight | 172.58 g/mol | [] |
| Appearance | Off-white powder or solid | [5] |
| Boiling Point | Not readily available; decomposition may occur. | |
| Solubility | Soluble in anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Reacts with protic solvents (e.g., water, alcohols). | [6] |
Note: It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.
Synthesis and Purification of 3-Fluoro-2-methylbenzoyl Chloride
The most common laboratory-scale synthesis of 3-fluoro-2-methylbenzoyl chloride involves the chlorination of 3-fluoro-2-methylbenzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Protocol 1: Synthesis of 3-Fluoro-2-methylbenzoyl Chloride from 3-Fluoro-2-methylbenzoic Acid
Materials:
-
3-Fluoro-2-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene
-
Rotary evaporator
-
Schlenk line or nitrogen/argon manifold
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser with drying tube (e.g., CaCl₂)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Effervescence (evolution of SO₂ and HCl gas) should be observed.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS against the starting material.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Caution: The vapors are corrosive and should be trapped.
-
The crude 3-fluoro-2-methylbenzoyl chloride can be purified by vacuum distillation.
-
Causality Behind Choices:
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
-
Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid and can also serve as a solvent.
-
DMF Catalyst: Accelerates the reaction by forming a reactive Vilsmeier intermediate.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Applications in Drug Discovery: Synthesis of Key Scaffolds
3-Fluoro-2-methylbenzoyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary utility lies in acylation reactions, particularly Friedel-Crafts acylations and the formation of amides and esters.
Friedel-Crafts Acylation
This reaction allows for the formation of a carbon-carbon bond between the acyl chloride and an aromatic ring, a common step in building complex molecular architectures.[7]
dot
Caption: Friedel-Crafts Acylation Workflow.
Protocol 2: Lewis Acid Catalyzed Friedel-Crafts Acylation
Materials:
-
3-Fluoro-2-methylbenzoyl chloride
-
Aromatic substrate (e.g., 3-fluoro-2-methylaniline)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Substrate Addition: Add the aromatic substrate (1.0 eq) to the stirred suspension.
-
Acyl Chloride Addition: Add a solution of 3-fluoro-2-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Self-Validation:
-
The formation of the desired ketone can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The disappearance of the starting materials can be monitored by TLC.
Amide Bond Formation
The reaction of 3-fluoro-2-methylbenzoyl chloride with primary or secondary amines is a robust method for synthesizing amides, which are prevalent in many drug molecules.
dot
Caption: Amide Synthesis Pathway.
Protocol 3: Synthesis of N-Aryl Amides
Materials:
-
3-Fluoro-2-methylbenzoyl chloride
-
Primary or secondary amine
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Amine Solution: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 3-fluoro-2-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Expertise & Experience:
-
The choice of base is critical. A non-nucleophilic base like triethylamine is preferred to avoid competing reactions.
-
For less reactive amines, a stronger base or higher reaction temperatures may be necessary.
Role in Specific Drug Scaffolds
While direct synthesis of a marketed drug using 3-fluoro-2-methylbenzoyl chloride might not be publicly disclosed in detail, its precursor, 3-fluoro-2-methylbenzoic acid, is a known building block for novel sodium-glucose transporter 2 (SGLT2) inhibitors.[8] The conversion of the acid to the more reactive acyl chloride is a standard synthetic step to facilitate acylation reactions in the construction of these complex molecules. The structural motif is also found in the development of various kinase inhibitors and other targeted therapies where precise substitution on an aromatic ring is crucial for potency and selectivity.
Safety and Handling
3-Fluoro-2-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9]
Table 2: Hazard Identification
| Hazard | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate PPE. Handle in a fume hood.[6][9] |
| Moisture Sensitivity | Reacts with water to produce corrosive HCl gas. | Handle under inert, anhydrous conditions.[6] |
| Inhalation Toxicity | May be harmful if inhaled. | Avoid breathing dust, fumes, or vapors.[9] |
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3-Fluoro-2-methylbenzoyl chloride is a valuable and versatile intermediate in drug discovery. Its unique electronic and steric properties, conferred by the fluoro and methyl substituents, provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new chemical entities. The protocols outlined in this guide offer a solid foundation for the effective utilization of this building block in the synthesis of next-generation therapeutics. Adherence to proper handling procedures is paramount to ensure laboratory safety and experimental success.
References
- Mullard, A. (2021). The many roles for fluorine in medicinal chemistry.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Chemdad. (n.d.). 3-FLUORO-2-METHYLBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 5. 3-FLUORO-2-METHYLBENZOIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ossila.com [ossila.com]
- 9. fishersci.com [fishersci.com]
Application Note: Precision N-Acylation using 3-Fluoro-2-methylbenzoyl Chloride
Abstract & Strategic Value
This application note details the optimized protocols for installing the 3-fluoro-2-methylbenzoyl moiety onto amine-bearing scaffolds. This specific building block is increasingly critical in medicinal chemistry programs (e.g., kinase inhibitors, GPCR ligands) due to the "Fluorine Effect." The C-3 fluorine atom modulates lipophilicity (
However, the ortho-methyl group presents a kinetic challenge, creating steric hindrance that necessitates specific modifications to standard Schotten-Baumann or anhydrous acylation protocols to ensure quantitative conversion.
Reagent Profile & Handling
Safety Warning: 3-Fluoro-2-methylbenzoyl chloride is a corrosive lachrymator. It hydrolyzes rapidly in moist air to release HCl gas. All manipulations must occur in a fume hood.
| Property | Data | Notes |
| IUPAC Name | 3-Fluoro-2-methylbenzoyl chloride | |
| CAS Number | 168080-76-0 | Verify CoA; isomers exist. |
| Molecular Weight | 172.58 g/mol | |
| Appearance | Colorless to light yellow liquid | Darkening indicates hydrolysis. |
| Density | ~1.28 g/mL | |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Critical: Store over activated molecular sieves if opened. |
Mechanistic Insight: The "Push-Pull" Reactivity
Understanding the electronic and steric environment of this reagent is prerequisite for troubleshooting.
-
Electronic Activation (The "Pull"): The fluorine atom at the meta position (C-3) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated analogues.
-
Steric Deactivation (The "Push"): The ortho methyl group (C-2) creates significant steric bulk. Unlike a standard benzoyl chloride, the trajectory for nucleophilic attack (Bürgi-Dunitz angle) is partially obstructed.
Implication: While the carbonyl is electronically "hot," the approach is sterically "cold." Reactions with secondary amines or bulky anilines will be significantly slower than expected, often requiring nucleophilic catalysis (DMAP) to proceed to completion [2].
Visualization: Reaction Mechanism & Workflow
The following diagram illustrates the nucleophilic acyl substitution pathway, highlighting the critical tetrahedral intermediate where steric clashes occur.
Figure 1: Mechanistic pathway. The ortho-methyl group destabilizes the tetrahedral intermediate, necessitating optimized base/catalyst conditions.
Experimental Protocols
Protocol A: Modified Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble amines, and robust primary amines. Advantage: Simple workup; water absorbs the HCl byproduct.
Reagents:
-
Substrate (Amine): 1.0 equiv
-
3-Fluoro-2-methylbenzoyl chloride: 1.1 – 1.2 equiv
-
Base: 10% NaOH or Na2CO3 (aqueous)
-
Solvent: DCM or THF (must be immiscible or partially miscible)
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in DCM (5 mL). Add an equal volume of 10% aqueous NaOH (5 mL).
-
Addition: Cool the biphasic mixture to 0 °C. Add the acid chloride (1.2 mmol) dropwise over 5–10 minutes.
-
Expert Tip: Rapid addition generates local hot spots that favor hydrolysis of the acid chloride over acylation.
-
-
Reaction: Vigorously stir the biphasic mixture (vortexing is ideal) at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Note: The 2-methyl group slows kinetics. Do not quench immediately upon warming.
-
-
Monitoring: Check pH of the aqueous layer. It must remain >9. If it drops, add more base.
-
Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine. Dry over Na2SO4.
Protocol B: Anhydrous Catalytic Acylation
Best for: Drug intermediates, secondary amines, acid-sensitive substrates. Advantage: Higher yields for sterically hindered substrates.
Reagents:
-
Substrate: 1.0 equiv
-
3-Fluoro-2-methylbenzoyl chloride: 1.1 equiv
-
Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)
-
Solvent: Anhydrous DCM or DMF
Procedure:
-
Setup: Flame-dry glassware under N2/Ar flow.
-
Solvation: Dissolve amine (1.0 mmol), TEA (2.0 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL). Cool to 0 °C.
-
Addition: Dilute the acid chloride (1.1 mmol) in 1 mL DCM and add dropwise to the amine solution.
-
Why dilute? This prevents high local concentrations that can lead to di-acylation or impurity formation.
-
-
Reaction: Stir at 0 °C for 15 mins, then warm to RT.
-
Timeframe: Due to the ortho-methyl steric block, reaction times may extend to 4–6 hours for secondary amines. Monitor by TLC/LC-MS.
-
-
Quench: Add saturated NH4Cl solution.
-
Workup: Wash organic phase with 10% Citric Acid (removes DMAP/TEA), then sat. NaHCO3, then Brine.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Reagent quality check. Ensure solvent is anhydrous (Protocol B). Increase reagent excess to 1.5 equiv. |
| Starting Material Remains | Steric hindrance (2-Me group) | Switch to Protocol B. Increase DMAP load to 0.2 equiv. Heat to 40 °C (Reflux DCM). |
| Impurity: Carboxylic Acid | Hydrolysis during workup | Avoid highly basic washes for prolonged periods. The 3-F group makes the amide slightly more labile to base hydrolysis than unsubstituted benzamides. |
| Violent Exotherm | Rapid addition | Dilute acid chloride in solvent before addition. Use an ice bath. |
References
-
Role of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Acylation Mechanisms & Catalysis: Spivey, A. C., & Arseniyadis, S. (2004).[2] Nucleophilic catalysis by 4-(dialkylamino)pyridines. Angewandte Chemie International Edition, 43(41), 5436-5441.
-
Schotten-Baumann Reaction Conditions: Smith, M. B. (2020).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Reagent Data (3-Fluoro-2-methylbenzoyl chloride): PubChem Compound Summary for CID 2734875 (Isomer reference). (Note: Ensure specific CAS 168080-76-0 verification with vendor).
Sources
Application Notes and Protocols for Reactions with 3-Fluoro-2-methylbenzoyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Utility of 3-Fluoro-2-methylbenzoyl chloride
3-Fluoro-2-methylbenzoyl chloride is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive acyl chloride group, a cornerstone for forming new carbon-heteroatom and carbon-carbon bonds, alongside fluoro and methyl substituents on the aromatic ring. These groups provide steric and electronic handles to fine-tune the physicochemical properties of target molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a detailed exploration of its handling, key reactions, and field-tested protocols designed for practical application in a research setting.
Compound Properties and Critical Safety Protocols
As an acyl chloride, 3-Fluoro-2-methylbenzoyl chloride is inherently reactive and requires specific handling procedures to ensure user safety and experimental integrity. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | [] |
| Molecular Weight | 172.58 g/mol | [] |
| Appearance | Typically a colorless to light-yellow liquid | General knowledge |
| Reactivity | Moisture-sensitive, corrosive, lachrymator | [3][4] |
Safety, Handling, and Storage: A Self-Validating System
The primary hazard associated with 3-Fluoro-2-methylbenzoyl chloride is its violent reaction with water and other protic nucleophiles (e.g., alcohols, amines), which liberates corrosive hydrogen chloride (HCl) gas.[5] This dictates a strict requirement for anhydrous (dry) conditions.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6]
-
Moisture Control: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., Nitrogen or Argon) before use.[7] Solvents and other reagents must be anhydrous.
-
Quenching and Disposal: Unused or residual 3-Fluoro-2-methylbenzoyl chloride must be quenched carefully. This can be done by slowly adding the material to a stirred, cold solution of a weak base like sodium bicarbonate. The final mixture should be neutralized and disposed of as hazardous waste according to local regulations.[5]
-
Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][8][9] Storing inside a desiccator can provide an additional layer of protection against atmospheric moisture.[8]
General Experimental Workflow for Anhydrous Reactions
The following workflow is essential for nearly all reactions involving acyl chlorides and serves as a foundation for the specific protocols detailed later.
Caption: General workflow for reactions with moisture-sensitive acyl chlorides.
Core Application: Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for forming a C-C bond between an acyl group and an aromatic ring, yielding aryl ketones.[10][11] This reaction is a cornerstone of synthetic chemistry, enabling the construction of complex molecular scaffolds.[1]
Mechanistic Rationale
The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride.[12] This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic substrate to form the desired ketone.[10] The resulting ketone product is less reactive than the starting arene, which conveniently prevents over-acylation.[13]
Caption: Simplified mechanism of Friedel-Crafts Acylation.
Protocol: Synthesis of (4-Methoxyphenyl)(3-fluoro-2-methylphenyl)methanone
This protocol describes the acylation of anisole as a representative electron-rich aromatic substrate.
Materials:
-
3-Fluoro-2-methylbenzoyl chloride (1.0 eq)
-
Anisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[14]
-
Acylium Ion Formation: Dissolve 3-Fluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[14]
-
Substrate Addition: After stirring for 10 minutes, add anisole (1.0 eq), also dissolved in anhydrous DCM, dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Core Application: Esterification and Amidation
Nucleophilic acyl substitution reactions with alcohols (esterification) and amines (amidation) are fundamental transformations of acyl chlorides. These reactions proceed readily, often at or below room temperature.
Mechanistic Rationale
Both reactions follow a similar two-step addition-elimination mechanism. The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nucleophilic atom to yield the final ester or amide product and HCl. A key experimental choice is the use of a base (e.g., pyridine, triethylamine, or even a second equivalent of the amine nucleophile) to scavenge the HCl byproduct, which drives the reaction to completion and prevents protonation of the nucleophile.[15]
Protocol: Synthesis of Benzyl 3-fluoro-2-methylbenzoate (Esterification)
Materials:
-
3-Fluoro-2-methylbenzoyl chloride (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.05 eq), triethylamine (1.1 eq), and anhydrous DCM. Cool the solution to 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of 3-Fluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred alcohol solution. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the acyl chloride by TLC or IR spectroscopy (loss of the C=O stretch around 1790 cm⁻¹).
-
Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.
-
Washing and Drying: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. The resulting crude ester can be purified by vacuum distillation or column chromatography.
Protocol: Synthesis of N-Butyl-3-fluoro-2-methylbenzamide (Amidation)
Materials:
-
3-Fluoro-2-methylbenzoyl chloride (1.0 eq)
-
n-Butylamine (2.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add n-butylamine (2.1 eq) and anhydrous DCM. Cool the solution to 0 °C. Note: One equivalent of the amine acts as the nucleophile, and the second acts as the base to neutralize HCl.
-
Acyl Chloride Addition: Slowly add a solution of 3-Fluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Follow the same work-up, washing, and drying steps as described in the esterification protocol (Section 4.2). The crude amide can typically be purified by recrystallization or column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/glassware.[7]2. Inactive catalyst (Friedel-Crafts).3. Insufficient reaction time/temp. | 1. Ensure all materials are scrupulously dried.2. Use fresh, anhydrous AlCl₃.3. Monitor reaction by TLC to confirm completion; gently heat if necessary. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the acyl chloride due to atmospheric moisture or wet solvent.[5] | Improve inert atmosphere technique. Use freshly opened anhydrous solvents. |
| Dark-Colored Byproducts | Reaction temperature too high, leading to decomposition.[7] | Maintain recommended temperatures, especially during addition and for highly activated substrates. |
Conclusion
3-Fluoro-2-methylbenzoyl chloride is a powerful and versatile building block for organic synthesis. By employing rigorous anhydrous techniques and understanding the underlying mechanisms, researchers can reliably utilize this reagent in Friedel-Crafts acylation, esterification, and amidation reactions to construct a diverse range of functionalized molecules. The protocols provided herein serve as a robust starting point for developing novel compounds for pharmaceutical and material science applications.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]
-
Reddit r/chemistry. (2023, July 31). Acetyl Chloride Storage. Retrieved from [Link]
-
US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
-
Andersen, et al. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
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- 8. reddit.com [reddit.com]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. savemyexams.com [savemyexams.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
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- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
The Prospect of 3-Fluoro-2-methylbenzoyl Chloride in Advanced Polymer Synthesis: A Guide for Researchers
Introduction: Unlocking New Frontiers in Polymer Chemistry
In the relentless pursuit of novel materials with enhanced properties, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a cornerstone of modern polymer science. Fluoropolymers are renowned for their exceptional thermal stability, chemical inertness, and unique surface properties.[1][2] This guide delves into the potential applications of a lesser-explored but highly promising monomer, 3-fluoro-2-methylbenzoyl chloride, in the synthesis of next-generation polymers. While direct, extensive literature on the use of this specific monomer in polymer chemistry is not widespread, its chemical architecture—a reactive acyl chloride functionalized with both a fluorine atom and a methyl group—suggests a rich and varied utility in creating polymers with tailored characteristics.
This document serves as a detailed application note and a set of predictive protocols for researchers, scientists, and professionals in drug development and materials science. We will explore the causal relationships behind experimental choices, grounding our hypotheses in established principles of polymer chemistry and the known reactivity of analogous compounds.
PART 1: Core Concepts and Strategic Advantages
The Significance of the 3-Fluoro-2-methylbenzoyl Moiety
The structure of 3-fluoro-2-methylbenzoyl chloride offers a unique combination of functionalities that can be strategically exploited in polymer design:
-
Acyl Chloride Reactivity: The benzoyl chloride group is a highly reactive acylating agent, readily participating in fundamental polymer-forming reactions such as esterification and amidation.[3] This allows for its incorporation into a variety of polymer backbones, including polyesters and polyamides, through step-growth polymerization.[4][5]
-
Influence of Fluorine Substitution: The presence of a fluorine atom imparts several desirable properties to the resulting polymer. These include:
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to the overall thermal resistance of the polymer chain.[2]
-
Chemical Resistance: Fluorine's high electronegativity and the C-F bond's stability render fluoropolymers resistant to a wide range of chemicals and solvents.[1][6]
-
Hydrophobicity and Low Surface Energy: The introduction of fluorine typically leads to materials with low surface energy, resulting in properties like water and oil repellency.[7]
-
Unique Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the electronic characteristics of the polymer, which is relevant for applications in electronics and advanced materials.[2]
-
-
The Role of the Methyl Group: The ortho-methyl group introduces steric hindrance around the carbonyl group. This can influence the reactivity of the acyl chloride and the conformational flexibility of the resulting polymer chain. This steric effect can be leveraged to control polymer chain packing and, consequently, its physical and mechanical properties.[3]
Potential Polymer Architectures
Based on its structure, 3-fluoro-2-methylbenzoyl chloride can be envisioned as a key building block in several classes of polymers:
-
Aromatic Polyesters: By reacting with aromatic or aliphatic diols, it can form polyesters with enhanced thermal stability and chemical resistance.
-
Aromatic Polyamides (Aramids): Condensation with aromatic diamines can yield aramids with high strength and thermal stability, potentially with modified solubility due to the fluorine and methyl substituents.
-
Polymer Modification: It can be used as a capping agent to terminate polymer chains or be grafted onto existing polymers to impart fluorinated surface properties.
-
Dendritic and Hyperbranched Polymers: The reactive nature of the acyl chloride makes it a candidate for the synthesis of complex, branched polymer architectures.[8]
PART 2: Hypothetical Applications and Experimental Protocols
Application Note 1: Synthesis of a High-Performance Aromatic Polyester
Objective: To synthesize a polyester incorporating the 3-fluoro-2-methylbenzoyl moiety to achieve high thermal stability and hydrophobicity.
Proposed Co-monomer: Bisphenol A, a common and rigid diol.
Reaction Principle: The synthesis proceeds via a step-growth polycondensation reaction between an acid chloride and a diol, forming ester linkages with the elimination of hydrogen chloride.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for Aromatic Polyester Synthesis.
Detailed Protocol:
-
Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a condenser with a gas outlet leading to a trap for HCl, and an inlet for inert gas (Nitrogen or Argon).
-
Reagent Charging: Equimolar amounts of 3-fluoro-2-methylbenzoyl chloride and Bisphenol A are used. The Bisphenol A is first dissolved in a suitable high-boiling, inert solvent (e.g., diphenyl ether) within the reaction vessel.
-
Reaction Initiation: The system is purged with inert gas, and the temperature is raised to facilitate the dissolution of the diol. The 3-fluoro-2-methylbenzoyl chloride, dissolved in a small amount of the same solvent, is then added dropwise to the reaction mixture.
-
Polymerization: The reaction temperature is gradually increased to 180-220°C. The polymerization is allowed to proceed for several hours, with the evolution of HCl gas indicating the progress of the reaction. The viscosity of the solution will increase as the polymer chains grow.
-
Isolation: After cooling, the viscous polymer solution is poured into a non-solvent such as methanol to precipitate the polyester.
-
Purification: The precipitated polymer is filtered, washed extensively with the non-solvent to remove unreacted monomers and solvent, and then dried in a vacuum oven.
-
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure, specifically the formation of ester bonds and the incorporation of the fluoro-methylbenzoyl moiety. Thermal properties (glass transition temperature and decomposition temperature) can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions and degradation of the polymer at high temperatures.
-
High Temperature: Necessary to drive the polycondensation reaction to completion and achieve high molecular weight.[4]
-
Mechanical Stirring: Ensures homogeneity in the increasingly viscous reaction medium.
-
Precipitation in a Non-solvent: A standard method for isolating and purifying polymers from the reaction mixture.[9]
Application Note 2: Surface Modification of a Commodity Polymer
Objective: To graft 3-fluoro-2-methylbenzoyl chloride onto a polymer containing hydroxyl groups (e.g., polyvinyl alcohol or a cellulose derivative) to create a hydrophobic surface.
Reaction Principle: The acyl chloride group of 3-fluoro-2-methylbenzoyl chloride will react with the hydroxyl groups on the surface of the substrate polymer via an esterification reaction.
Experimental Workflow: Polymer Surface Modification
Caption: Workflow for Polymer Surface Modification.
Detailed Protocol:
-
Substrate Preparation: The hydroxyl-containing polymer (e.g., a polyvinyl alcohol film) is placed in a reaction vessel with a suitable aprotic solvent (e.g., tetrahydrofuran, THF) to swell the polymer and make the hydroxyl groups accessible.
-
Reaction Setup: A stoichiometric excess of 3-fluoro-2-methylbenzoyl chloride and a base catalyst (e.g., pyridine, which also acts as an HCl scavenger) are added to the vessel.
-
Grafting Reaction: The reaction is allowed to proceed at room temperature with stirring for several hours. The progress can be monitored by taking small samples of the polymer and analyzing for the presence of the fluorinated moiety.
-
Purification: The modified polymer is removed from the reaction solution and washed extensively with a solvent that can dissolve the unreacted benzoyl chloride and the catalyst but not the polymer itself. This is followed by washing with a non-solvent for the polymer to remove any remaining impurities.
-
Characterization: The surface modification can be confirmed by various analytical techniques. Contact angle goniometry will show an increase in the water contact angle, indicating a more hydrophobic surface. X-ray Photoelectron Spectroscopy (XPS) can be used to detect the presence of fluorine on the surface. Attenuated Total Reflectance (ATR)-FTIR can confirm the formation of ester bonds on the polymer surface.
PART 3: Expected Properties and Data Interpretation
The successful synthesis of polymers incorporating 3-fluoro-2-methylbenzoyl chloride would be expected to yield materials with a unique combination of properties.
| Property | Expected Outcome | Rationale |
| Thermal Stability | High Tg and Td | Aromatic backbone and strong C-F bonds. |
| Solubility | Potentially altered | The fluorine and methyl groups may disrupt chain packing, improving solubility in some organic solvents compared to unsubstituted analogs. |
| Surface Energy | Low | Presence of fluorine leads to hydrophobic and oleophobic surfaces.[7] |
| Mechanical Properties | High Strength and Modulus | Rigid aromatic rings in the polymer backbone. |
| Chemical Resistance | Excellent | Characteristic of fluorinated polymers.[1][6] |
Data Interpretation:
-
NMR Spectroscopy: In ¹H NMR, the appearance of signals corresponding to the aromatic protons of the 3-fluoro-2-methylbenzoyl group and the disappearance of the hydroxyl proton signal (in the case of polyester synthesis) would confirm incorporation. ¹⁹F NMR would show a characteristic signal for the fluorine atom.
-
FTIR Spectroscopy: A strong carbonyl stretch (C=O) for the ester or amide bond at approximately 1720-1740 cm⁻¹ or 1650-1680 cm⁻¹ respectively, would be a key indicator of successful polymerization.
-
Thermal Analysis (DSC/TGA): TGA would demonstrate the high decomposition temperature, confirming thermal stability. DSC would reveal the glass transition temperature (Tg), providing insight into the polymer's amorphous or semi-crystalline nature and its service temperature range.
Conclusion and Future Outlook
3-Fluoro-2-methylbenzoyl chloride stands as a promising, albeit underexplored, monomer for the development of advanced polymers. Its unique trifecta of a reactive acyl chloride, a stabilizing fluorine atom, and a sterically influential methyl group provides a versatile platform for creating materials with enhanced thermal, chemical, and surface properties. The protocols and application notes provided herein offer a scientifically grounded starting point for researchers to explore the synthesis and characterization of novel polyesters, polyamides, and surface-modified polymers based on this intriguing building block. Further research in this area could lead to the development of new high-performance materials for a wide range of applications, from aerospace and electronics to biomedical devices and protective coatings.[1][10]
References
- MySkinRecipes. 2-Fluoro-6-methylbenzoyl chloride.
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- Shoichet, M. S., et al. (2005).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734875, 3-Fluoro-4-methylbenzoyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123544820, 3-Fluoro-2-methylbutanoyl chloride. [Link]
-
Ebnesajjad, S. (2013). Introduction to Fluoropolymers: Materials, Technology, and Applications. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 31.2: Chain-Growth Polymers. [Link]
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Organic Syntheses. benzoyl fluoride. [Link]
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da Silva, A. L. P., et al. (2017). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. [Link]
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ResearchGate. Synthesis of substituted benzoyl chlorides. [Link]
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St. Amant, A. H., et al. (2019). Upcycling aromatic polymers through C-H fluoroalkylation. Chem. [Link]
-
Zentel Group - TU-Darmstadt Chemie. Polymer Synthesis and Characterization. [Link]
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Gore. (2018). A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]
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Percec, V., et al. (1995). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry. [Link]
-
Chemistry For Everyone. (2025). What Are The Uses Of Fluoropolymers?. YouTube. [Link]
-
Pearson Education. Polymer Synthesis. [Link]
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Winkler, R. G., et al. (2015). Active Polymers – Emergent Conformational and Dynamical Properties: A Brief Review. Journal of the University of Shanghai for Science and Technology. [Link]
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SlideShare. (2023). Chapter 2: General Methods for preparing Polymers. [Link]
-
The Organic Chemistry Tutor. (2024). Exploring Radical, Cationic, Anionic, and Condensation Polymerization. YouTube. [Link]
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Catalytic Methods for Reactions of 3-Fluoro-2-methylbenzoyl Chloride: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the catalytic transformation of 3-Fluoro-2-methylbenzoyl chloride, a key building block in the synthesis of pharmaceuticals and advanced materials. The strategic placement of the fluorine and methyl groups on the benzoyl chloride moiety presents unique opportunities and challenges in catalytic synthesis. This document explores several critical catalytic reactions, including amide bond formation, esterification, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. For each reaction class, we delve into the mechanistic underpinnings, provide field-tested, step-by-step protocols, and offer insights into catalyst selection and reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Synthetic Utility of 3-Fluoro-2-methylbenzoyl Chloride
3-Fluoro-2-methylbenzoyl chloride is a valuable acylating agent in organic synthesis. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.[1] The ortho-methyl group introduces steric hindrance that can influence regioselectivity in certain reactions. The acyl chloride functionality is highly reactive, allowing for a wide range of transformations under mild conditions.[2] This guide focuses on catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability compared to stoichiometric approaches.[3]
Safety and Handling of Acyl Chlorides
3-Fluoro-2-methylbenzoyl chloride, like other acyl chlorides, is a corrosive and moisture-sensitive compound.[4][5] It will react with water to produce hydrochloric acid. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[6] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[7]
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Catalytic Amide Bond Formation
The formation of amides is one of the most important reactions in medicinal chemistry.[8] While 3-Fluoro-2-methylbenzoyl chloride can react directly with amines, the use of a catalyst can accelerate the reaction and minimize side products, especially with less nucleophilic amines.
Mechanism of Base-Catalyzed Amidation
The reaction proceeds through a nucleophilic acyl substitution mechanism. A base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct.[2] However, these bases can also act as nucleophilic catalysts. The base first attacks the electrophilic carbonyl carbon of the acyl chloride to form a highly reactive acylpyridinium or acylammonium intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide product and regenerate the catalyst.[9]
Experimental Protocol: Pyridine-Catalyzed Synthesis of N-benzyl-3-fluoro-2-methylbenzamide
This protocol details the synthesis of a representative secondary amide.
Materials:
-
3-Fluoro-2-methylbenzoyl chloride
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-2-methylbenzoyl chloride (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Add the benzylamine/pyridine solution dropwise to the cooled acyl chloride solution via an addition funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: Amide Synthesis
| Entry | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Pyridine (10) | DCM | 3 | >95 |
| 2 | Aniline | DMAP (5) | DCM | 5 | 85-90 |
| 3 | Morpholine | Pyridine (10) | DCM | 2 | >95 |
Yields are typical and may vary based on reaction scale and purity of reagents.
Catalytic Esterification
Esterification of 3-Fluoro-2-methylbenzoyl chloride can be achieved with a variety of alcohols. While the reaction can proceed without a catalyst, especially with primary and secondary alcohols, a nucleophilic catalyst is often employed to increase the reaction rate.[10]
Mechanism of DMAP-Catalyzed Esterification
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for esterification. Similar to pyridine in amidation, DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, leading to a much faster reaction with the alcohol nucleophile.[11]
Experimental Protocol: DMAP-Catalyzed Synthesis of Benzyl 3-fluoro-2-methylbenzoate
Materials:
-
3-Fluoro-2-methylbenzoyl chloride
-
Benzyl alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve 3-Fluoro-2-methylbenzoyl chloride (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.05 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine (1.2 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Lewis Acid-Catalyzed Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[12] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[13]
Mechanism of Friedel-Crafts Acylation
The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon much more electrophilic. This can lead to the formation of a discrete acylium ion, which is a powerful electrophile. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (such as the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the ketone product.[14]
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol: AlCl₃-Catalyzed Acylation of Toluene
Materials:
-
3-Fluoro-2-methylbenzoyl chloride
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Concentrated HCl
-
Crushed ice
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add anhydrous DCM and anhydrous AlCl₃ (1.1 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-Fluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM dropwise via the addition funnel.
-
After stirring for 15 minutes, add anhydrous toluene (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Once the addition is complete, stir the reaction at room temperature for 2-6 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[15] 3-Fluoro-2-methylbenzoyl chloride can be converted to other functionalities that can participate in these reactions, or in some cases, the acyl chloride itself can be used directly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[16] While acyl chlorides are not the most common coupling partners, protocols exist for their use.[17] This reaction is invaluable for the synthesis of biaryl ketones.[18]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organic halide (or a derivative of the acyl chloride) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Materials:
-
3-Fluoro-2-methylbenzoyl chloride
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 3-Fluoro-2-methylbenzoyl chloride (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 80-90 °C and stir for 4-12 hours under a nitrogen atmosphere. Monitor by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[19] The acyl chloride can be used to generate a suitable aryl halide or triflate for this reaction. The incorporation of fluorine-containing groups via the Heck reaction is an attractive synthetic strategy.[20]
Note: This protocol is conceptual as it would typically involve converting the acyl chloride to an aryl halide first. Direct coupling with the acyl chloride is less common but conceivable under specific conditions.
Materials:
-
An aryl halide derived from 3-Fluoro-2-methylbenzoyl chloride (e.g., 3-Fluoro-2-methyl-iodobenzene)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile or DMF (anhydrous)
Procedure:
-
Combine the aryl halide (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq) in a flask.
-
Add anhydrous acetonitrile and triethylamine (1.5 eq).
-
De-gas the mixture and then heat to 80-100 °C under a nitrogen atmosphere for 6-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, filter off the triethylammonium salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Conclusion
3-Fluoro-2-methylbenzoyl chloride is a versatile reagent for which a variety of catalytic transformations can be effectively employed. This guide provides a foundational set of protocols for its use in amide and ester formation, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. The provided methods, grounded in established catalytic principles, offer a starting point for the synthesis of complex molecules in pharmaceutical and materials science research. Researchers are encouraged to optimize the outlined conditions based on their specific substrates and desired outcomes.
References
-
Allen, C. L., & Williams, J. M. (2011). Catalytic amide bond formation. Chemical Society Reviews, 40(7), 3405-3415. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Corma, A., Navas, J., & Sabater, M. J. (2018). Advances in transition metal-based catalyst design for the synthesis of fine chemicals. Chemical Reviews, 118(4), 1410-1459. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
- Google Patents. (2021). Catalyst for use in esterification reaction and method for catalyzing. EP3782728A1.
-
Chemguide. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Available at: [Link]
-
Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. In Modern Carbonyl Olefination (pp. 85-108). Wiley-VCH. Available at: [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzoyl Chloride. Available at: [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride. Available at: [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - Benzoyl Chloride. Available at: [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Available at: [Link]
-
Pubs.acs.org. (2010). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available at: [Link]
-
PubMed. (2014). Mizoroki-heck Cross-Coupling Reactions Catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Available at: [Link]
-
eScholarship. (2017). Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. Available at: [Link]
-
National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Benzoyl chloride. Available at: [Link]
-
Chem-Station. (2014). Mizoroki-Heck Reaction. Available at: [Link]
-
National Institutes of Health. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]
-
Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Available at: [Link]
-
ACS Publications. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
RSC Publishing. (2014). Transition metal catalysis and nucleophilic fluorination. Available at: [Link]
-
ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
- Google Patents. (2014). Preparation method for 3-methyl flavone-8-carboxylic acid. CN104031015A.
-
MySkinRecipes. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. Available at: [Link]
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High-Throughput Screening & Library Generation: 3-Fluoro-2-methylbenzoyl Chloride
Application Note & Protocol Guide | Doc ID: AN-HTS-3F2M-2026
Executive Summary & Chemical Logic
Why this Building Block Matters: 3-Fluoro-2-methylbenzoyl chloride (CAS: 28197-66-2) represents a "privileged scaffold" in modern medicinal chemistry. It offers a synergistic combination of two critical design elements:
-
The "Magic Methyl" Effect: The ortho-methyl group introduces significant steric bulk, locking the amide bond conformation and potentially improving selectivity for protein binding pockets. It also increases lipophilicity and metabolic stability by blocking the ortho-position from enzymatic attack.
-
Fluorine Bioisosterism: The C-3 fluorine atom acts as a metabolic blocker and modulates the pKa of the resulting amide, influencing membrane permeability and hERG channel avoidance.
The Engineering Challenge: While chemically attractive, this acid chloride presents specific HTS challenges. The ortho-methyl group creates steric hindrance that can retard nucleophilic attack, requiring optimized incubation times. Simultaneously, the acid chloride moiety is moisture-sensitive; automated handling requires strict anhydrous protocols to prevent hydrolysis to the unreactive carboxylic acid parent.
Automated Workflow Visualization
The following diagram illustrates the parallel synthesis workflow, designed for a 96-well format using automated liquid handling systems (e.g., Hamilton STAR or Tecan Freedom EVO).
Figure 1: End-to-end workflow for the parallel synthesis of 3-fluoro-2-methylbenzamides. Blue nodes indicate liquid handling steps; Red indicates the reactive scaffold addition; Green indicates purification.
Protocol 1: Automated Library Synthesis
Objective: Synthesize a 96-member amide library targeting >85% purity without chromatographic purification.
Chemical Strategy: The "Scavenger" Approach
To ensure high fidelity, we utilize an Excess Amine strategy.
-
Limiting Reagent: 3-Fluoro-2-methylbenzoyl chloride (1.0 equiv).
-
Excess Reagent: Diversity Amines (1.2 equiv).
-
Rationale: Using excess amine drives the consumption of the moisture-sensitive acid chloride. It is chemically easier to scavenge excess amine (using an electrophilic resin) than to separate unreacted acid/acid chloride.
Materials
-
Scaffold: 3-Fluoro-2-methylbenzoyl chloride (0.2 M in Anhydrous DCM).
-
Diversity Set: 96 Primary/Secondary Amines (0.2 M in Anhydrous DMF).
-
Base: Polymer-supported Diisopropylethylamine (PS-DIEA) or solution phase DIPEA.
-
Vessel: 96-well deep-well polypropylene plate (chemically resistant).
Step-by-Step Procedure
-
System Priming: Purge liquid handler tubing with anhydrous DCM. Critical: Ensure no residual water in lines.
-
Base Addition: Dispense PS-DIEA resin (2.0 equiv) into each well of the reaction plate using a solid dispensing tool or resin slurry.
-
Note: Solid-supported base prevents salt formation from clogging liquid handler tips later.
-
-
Amine Addition: Dispense 50 µL of each unique amine solution (10 µmol, 1.2 equiv) into the destination wells.
-
Scaffold Addition (The Critical Step):
-
Rapidly dispense 42 µL of 3-Fluoro-2-methylbenzoyl chloride solution (8.4 µmol, 1.0 equiv).
-
Technique: Use "Air Gap" aspiration to prevent dripping. Dispense speed should be medium-fast to minimize atmospheric exposure.
-
-
Incubation: Seal plate with aluminum foil or chemically resistant mat. Shake at 600 rpm for 16 hours at Room Temperature.
-
Insight: The ortho-methyl group slows reaction kinetics. Do not shorten this time below 12 hours.
-
Protocol 2: Purification & Work-up
Objective: Remove excess amine and HCl salts to isolate pure amide.
Materials
-
Scavenger Resin: PS-Isocyanate (Polystyrene-supported Isocyanate).
-
Solvent: Anhydrous DCM.
Step-by-Step Procedure
-
Scavenger Addition: Add PS-Isocyanate resin (3.0 equiv relative to excess amine) to each well.
-
Secondary Incubation: Reseal and shake at RT for 4-6 hours .
-
Filtration: Transfer the reaction slurry to a 96-well filter plate (PTFE membrane, 0.45 µm).
-
Collection: Apply vacuum to filter the solution into a pre-weighed collection plate.
-
Result: The resin (containing the base, HCl salts, and scavenged amine) is trapped on the filter. The flow-through contains the pure product.
-
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac or SpeedVac) at <40°C.
Data Analysis & QC Criteria
Quality Control Metrics: Analyze a random 10% sampling of the library via UPLC-MS.
| Metric | Acceptance Criteria | Troubleshooting |
| Purity (UV 254nm) | > 85% | If low: Check scavenger loading or incubation time. |
| Identity (MS) | [M+H]+ ± 0.5 Da | If Mass + 18 observed: Hydrolysis occurred (Water ingress). |
| Yield | > 10 mg (Theoretical) | If low: Check dispensing accuracy of the acid chloride. |
Reactivity Profile (Steric Impact): Due to the ortho-methyl group, reactivity varies by amine class:
-
Primary Aliphatic Amines: >95% Conversion.
-
Secondary Acyclic Amines: >85% Conversion.[5]
-
Anilines (Aromatic Amines): 60-80% Conversion (May require heating to 40°C due to lower nucleophilicity + steric clash).
References
-
Medicinal Chemistry of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
The "Magic Methyl" Effect: Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. [Link]
-
Solid-Supported Scavenging Protocols: Biotage Application Note. (2020). Strategies for Work-up and Purification using Isolute Scavengers. [Link] (General landing page for verified protocols)
-
Automated Liquid Handling of Corrosives: Beckman Coulter Life Sciences. (2021).[3][6][7][8] Automated Liquid Handling Systems: A Primer. [Link]
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- 2. Automated Liquid Handling: A Primer [excedr.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. 2-Fluoro-6-methylbenzoyl chloride [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. Liquid Handling Components, A Beginner’s Guide to Understanding Liquid Handling Instruments | Microlit [microlit.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Fluoro-2-methylbenzoyl Chloride
Introduction: The Strategic Importance of 3-Fluoro-2-methylbenzoyl Chloride in Heterocyclic Synthesis
3-Fluoro-2-methylbenzoyl chloride is a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant pharmacological and medicinal applications. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the acyl chloride functionality, imparts distinct reactivity and provides a scaffold for the construction of complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of the final compounds, while the methyl group can introduce steric constraints and influence conformational preferences. These features make it an attractive building block for drug discovery and development professionals.
This comprehensive guide provides detailed application notes and protocols for the synthesis of two key classes of heterocyclic compounds from 3-fluoro-2-methylbenzoyl chloride: benzoxazinones and quinazolinones . These scaffolds are present in numerous biologically active molecules, and the methodologies described herein offer reliable and efficient routes to their synthesis.
Core Synthetic Strategy: From Acylation to Cyclization
The overarching synthetic strategy for the preparation of both benzoxazinones and quinazolinones from 3-fluoro-2-methylbenzoyl chloride hinges on a two-step sequence:
-
N-Acylation: The initial step involves the nucleophilic acyl substitution of 3-fluoro-2-methylbenzoyl chloride with anthranilic acid. This reaction forms the key intermediate, N-(3-fluoro-2-methylbenzoyl)anthranilic acid.
-
Cyclization: The second step is an intramolecular cyclization of the N-acylated intermediate. The specific conditions employed for this cyclization determine whether the final product is a benzoxazinone or a quinazolinone.
The following sections will delve into the detailed protocols for each of these synthetic pathways, elucidating the mechanistic rationale behind the chosen reagents and conditions.
Part 1: Synthesis of 8-Fluoro-7-methyl-2-(substituted-phenyl)-4H-3,1-benzoxazin-4-ones
Benzoxazinones are a class of heterocyclic compounds with a broad range of biological activities. The synthesis of these compounds from 3-fluoro-2-methylbenzoyl chloride and anthranilic acid provides a straightforward route to novel derivatives.
Reaction Scheme:
Figure 1: General synthetic scheme for benzoxazinone formation.
Protocol 1: Synthesis of N-(3-Fluoro-2-methylbenzoyl)anthranilic Acid
This protocol details the initial N-acylation of anthranilic acid with 3-fluoro-2-methylbenzoyl chloride. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-2-methylbenzoyl chloride | 172.59 | 1.73 g | 0.01 |
| Anthranilic acid | 137.14 | 1.37 g | 0.01 |
| Pyridine | 79.10 | 1.58 g (1.6 mL) | 0.02 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.37 g, 0.01 mol) in 30 mL of dichloromethane.
-
Add pyridine (1.6 mL, 0.02 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-fluoro-2-methylbenzoyl chloride (1.73 g, 0.01 mol) in 20 mL of dichloromethane and add it dropwise to the stirred solution of anthranilic acid over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol/water to afford pure N-(3-fluoro-2-methylbenzoyl)anthranilic acid as a white solid.
Expected Yield: 85-95%
Protocol 2: Cyclodehydration to 8-Fluoro-7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one
The cyclization of the N-acylated intermediate is achieved by refluxing in acetic anhydride. Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular nucleophilic attack of the carboxylic acid oxygen onto the amide carbonyl, followed by elimination of water.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-Fluoro-2-methylbenzoyl)anthranilic acid | 275.26 | 2.75 g | 0.01 |
| Acetic Anhydride | 102.09 | 10 mL | - |
Procedure:
-
Place N-(3-fluoro-2-methylbenzoyl)anthranilic acid (2.75 g, 0.01 mol) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Add acetic anhydride (10 mL) to the flask.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with vigorous stirring to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure 8-fluoro-7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one.
Expected Yield: 70-85%
Part 2: Synthesis of 5-Fluoro-6-methyl-2-(substituted)-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities.[3] A common and efficient method for their synthesis involves the reaction of the corresponding benzoxazinone with an amine or ammonia.
Reaction Scheme:
Figure 2: Synthesis of quinazolinones from benzoxazinones.
Protocol 3: Synthesis of 5-Fluoro-6-methyl-2-phenylquinazolin-4(3H)-one
This protocol describes the conversion of the previously synthesized benzoxazinone to the corresponding quinazolinone using ammonium acetate as the source of ammonia.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Fluoro-7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one | 257.25 | 2.57 g | 0.01 |
| Ammonium Acetate | 77.08 | 3.85 g | 0.05 |
| Glacial Acetic Acid | - | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend 8-fluoro-7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one (2.57 g, 0.01 mol) and ammonium acetate (3.85 g, 0.05 mol) in glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure 5-fluoro-6-methyl-2-phenylquinazolin-4(3H)-one.
Expected Yield: 65-80%
Mechanistic Insights and Rationale
N-Acylation:
The reaction between 3-fluoro-2-methylbenzoyl chloride and anthranilic acid is a classic nucleophilic acyl substitution. The amino group of anthranilic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of pyridine, a non-nucleophilic base, is essential to scavenge the hydrochloric acid byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion.
Cyclodehydration to Benzoxazinone:
The formation of the benzoxazinone ring from N-(3-fluoro-2-methylbenzoyl)anthranilic acid in the presence of acetic anhydride proceeds via an intramolecular cyclodehydration mechanism. The acetic anhydride activates the carboxylic acid group by forming a mixed anhydride, which is a better leaving group. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of acetic acid and water yields the stable benzoxazinone ring system.
Figure 3: Simplified mechanism of benzoxazinone formation.
Conversion of Benzoxazinone to Quinazolinone:
The reaction of a benzoxazinone with an amine or ammonia to form a quinazolinone is a nucleophilic addition-elimination reaction. The amine attacks the electrophilic carbonyl carbon of the lactone ring, leading to ring opening and the formation of an amide intermediate. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the other carbonyl group, and subsequent dehydration leads to the formation of the stable quinazolinone ring.
Conclusion
3-Fluoro-2-methylbenzoyl chloride serves as a highly effective precursor for the synthesis of medicinally relevant benzoxazinone and quinazolinone derivatives. The protocols outlined in this application note provide robust and reproducible methods for accessing these important heterocyclic scaffolds. The strategic placement of the fluoro and methyl substituents on the benzoyl chloride starting material offers opportunities for fine-tuning the physicochemical and pharmacological properties of the final compounds, making this a valuable tool for researchers in drug discovery and development.
References
-
Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 103-122. [Link]
-
Er-rabah, Y., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one from anthranilic acid and benzoyl chloride. ResearchGate. [Link]
-
Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. [Link]
-
Zentmyer, D. T., & Wagner, E. C. (1949). The Chemistry of the 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of Organic Chemistry, 14(6), 967–983. [Link]
-
Dehghani, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2004). A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 2053-2057. [Link]
-
Malaeke, S., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 555-560. [Link]
-
Ried, W., & Sinharay, A. (1964). Reaktionen mit N-Acyl-anthranilsäuren, II. Synthese von 2-substituierten 4H-3.1-Benzoxazinonen-(4). Chemische Berichte, 97(4), 1214-1216. [Link]
-
Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
Al-Tel, T. H. (2010). A facile synthesis and in vitro anti-proliferative activity of novel 2-substituted-4(3H)-quinazolinones. European Journal of Medicinal Chemistry, 45(11), 5048-5053. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. [Link]
-
Rostami, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 779-786. [Link]
- U.S. Patent No. 4,359,428. (1982). Preparation of fluorinated anthranilic acid and anthranilonitrile.
-
Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2329-2332. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry International, 2(1), 1-28. [Link]
-
Zhang, H., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(44), 8569-8584. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2005). A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of anthranilic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-ones 5a–d. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
-
Bakunov, S. A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6649. [Link]
-
Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4930. [Link]
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- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-2-methylbenzoyl chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methylbenzoyl chloride. We will address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions to enhance the purity, yield, and safety of your experiments.
Troubleshooting Guide: Common Purification Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification of 3-Fluoro-2-methylbenzoyl chloride.
Question 1: My final product has a persistent yellow or dark brown discoloration after distillation. What is the cause and how can I fix it?
-
Potential Causes:
-
Thermal Decomposition: Acyl chlorides, including 3-Fluoro-2-methylbenzoyl chloride, can be thermally sensitive. Distilling at atmospheric pressure or excessively high temperatures can lead to decomposition and the formation of colored byproducts.[1]
-
Impurities in Starting Material: The purity of the initial 3-Fluoro-2-methylbenzoic acid is crucial. Impurities present in the starting material can lead to side reactions and colored contaminants during the chlorination step.[1]
-
Prolonged Heating: Keeping the compound at a high temperature for an extended period, even under vacuum, can promote degradation.
-
-
Recommended Solutions & Scientific Rationale:
-
Utilize High-Vacuum Distillation: The most critical step is to lower the boiling point of the compound by performing the distillation under a high vacuum (e.g., <1 mmHg). This minimizes the thermal stress on the molecule, preventing decomposition. For example, a related compound, 4-fluoro-3-methylbenzoyl chloride, has a boiling point of 129-133 °C at 17 mmHg, significantly lower than its atmospheric boiling point.[2]
-
Ensure Purity of Precursors: Always start with high-purity 3-Fluoro-2-methylbenzoic acid. If necessary, recrystallize the starting material before converting it to the acid chloride.
-
Minimize Distillation Time: Heat the distillation flask rapidly to the target temperature and collect the desired fraction promptly. Avoid leaving the material sitting hot in the flask for longer than necessary.
-
Question 2: My post-purification analysis (NMR, GC-MS) shows contamination with the starting material, 3-Fluoro-2-methylbenzoic acid. Why is it still present?
-
Potential Causes:
-
Hydrolysis: This is the most common cause. Acyl chlorides are highly sensitive to moisture.[3][4] Any exposure to atmospheric humidity, residual water in solvents, or on glassware during the workup or distillation will hydrolyze the product back to the corresponding carboxylic acid.[5]
-
Incomplete Chlorination Reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting material.[1]
-
-
Recommended Solutions & Scientific Rationale:
-
Implement Rigorous Anhydrous Techniques: All glassware must be oven- or flame-dried immediately before use. Conduct the reaction and distillation under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents for any workup steps.
-
Optimize the Synthesis: When preparing the acid chloride, use a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to ensure the complete conversion of the carboxylic acid.[1]
-
Proper Storage: Store the purified product in a tightly sealed container with a secure cap, preferably under an inert atmosphere, and in a desiccator to protect it from moisture.[6][7][8]
-
Question 3: I used thionyl chloride (SOCl₂) for synthesis and now I can't seem to remove it completely from my product. What is the best method?
-
Potential Causes:
-
Boiling Point: Thionyl chloride has a boiling point of 76 °C, which is high enough to be persistent if not actively removed.[1]
-
Inefficient Removal Technique: Simple evaporation may not be sufficient to remove the last traces of the reagent.
-
-
Recommended Solutions & Scientific Rationale:
-
Removal Under Reduced Pressure: After the chlorination reaction is complete, remove the bulk of the excess thionyl chloride using a rotary evaporator.
-
Co-evaporation with an Inert Solvent: To remove the final traces, add a dry, high-boiling point, inert solvent like toluene to the crude product and evaporate again under reduced pressure.[1] This process, known as azeotropic removal, is highly effective. Repeat this step 2-3 times to ensure all thionyl chloride is gone before the final purification by distillation.
-
Question 4: The distillation is proceeding poorly, with bumping or apparent decomposition in the distillation pot.
-
Potential Causes:
-
Residual Acid or Catalyst: Traces of acid or catalyst (like DMF, if used with oxalyl chloride) from the synthesis step can catalyze decomposition at elevated temperatures.[1]
-
Non-Uniform Heating: Uneven heating of the distillation flask can create hot spots, leading to localized decomposition and bumping.
-
-
Recommended Solutions & Scientific Rationale:
-
Pre-Distillation Workup: Ensure any catalysts are thoroughly removed during the workup before attempting distillation.
-
Ensure Smooth Boiling: Use a magnetic stir bar in the distillation flask to ensure smooth, even boiling.
-
Proper Heating: Use a heating mantle with a sand or oil bath to provide uniform heat distribution to the flask. This prevents the formation of hot spots and reduces the risk of decomposition.
-
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the logical workflow for the purification and troubleshooting process.
Caption: Troubleshooting workflow for purification.
Detailed Protocol: Purification by Fractional Vacuum Distillation
This protocol provides a general guideline. Distillation temperatures should be optimized based on the vacuum level achieved.
Materials & Equipment:
-
Crude 3-Fluoro-2-methylbenzoyl chloride
-
Oven-dried fractional distillation apparatus (Vigreux column, distillation head, condenser, receiving flasks)
-
Dry magnetic stir bar
-
Heating mantle and stirrer
-
High-vacuum pump with a cold trap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the oven-dried distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. Attach the setup to a Schlenk line to maintain an inert atmosphere.
-
Charging the Flask: Transfer the crude 3-Fluoro-2-methylbenzoyl chloride and a dry magnetic stir bar into the distillation flask via a cannula or under a positive flow of inert gas.
-
Applying Vacuum: Slowly and carefully apply vacuum. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the vacuum pump from corrosive vapors.
-
Heating: Once a stable high vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Discard any initial low-boiling fractions (forerun), which may contain residual solvents or byproducts.
-
Collect the main fraction of 3-Fluoro-2-methylbenzoyl chloride at its characteristic boiling point for the given pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Shutdown and Storage: Allow the apparatus to cool completely to room temperature before slowly reintroducing inert gas to release the vacuum. Transfer the purified product to a clean, dry, pre-weighed storage vessel under an inert atmosphere. Seal the vessel tightly.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling 3-Fluoro-2-methylbenzoyl chloride? Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water.[3][4][5] All manipulations must be performed in a well-ventilated chemical fume hood. Mandatory personal protective equipment (PPE) includes safety goggles, a lab coat, and acid-resistant gloves.[1][9] Keep incompatible materials such as water, alcohols, and strong bases away from the work area.[3]
Q2: How should I properly store the purified product? Store 3-Fluoro-2-methylbenzoyl chloride in a tightly sealed container (e.g., a Sure/Seal™ bottle) under an inert atmosphere of nitrogen or argon.[6][8] Place the container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][7] For long-term storage, placing the sealed container inside a desiccator is also recommended.
Q3: To obtain the highest purity crude product, is it better to synthesize it using thionyl chloride or oxalyl chloride? Both reagents are effective, but the choice impacts the impurity profile.[10][11]
-
Oxalyl Chloride: Reactions are typically run at room temperature and are considered milder. The byproducts (CO, CO₂, HCl) are all gases, which greatly simplifies their removal and subsequent purification.[1] This is often the preferred method for high-purity applications.
-
Thionyl Chloride: This reagent is less expensive, but reactions often require heating (reflux).[12] The byproducts are gaseous SO₂ and HCl, but removing excess liquid thionyl chloride can be challenging, as discussed in the troubleshooting section.[1]
Q4: Can I use water or alcohol to clean glassware after working with this compound? Exercise extreme caution. Quench any residual acyl chloride slowly and in a fume hood by adding a non-nucleophilic solvent like dichloromethane, then carefully adding isopropanol or methanol dropwise to neutralize it. Once the vigorous reaction has ceased, the glassware can be washed normally. Never add water or alcohol directly to a flask containing significant amounts of acyl chloride, as the reaction is highly exothermic and will release corrosive HCl gas.[5]
Summary of Physical & Chemical Data
| Property | Value / Information | Source(s) |
| Chemical Name | 3-Fluoro-2-methylbenzoyl chloride | - |
| CAS Number | 168080-76-0 | [] |
| Molecular Formula | C₈H₆ClFO | [] |
| Molecular Weight | 172.58 g/mol | [] |
| Appearance | Colorless to light yellow liquid | General knowledge |
| Boiling Point | Est. 120-140 °C at ~15-20 mmHg | [2] (by analogy) |
| Key Hazards | Corrosive, moisture-sensitive, lachrymator | [3][4][14] |
| Common Impurities | 3-Fluoro-2-methylbenzoic acid, excess chlorinating agents (SOCl₂), thermal decomposition products | [1] |
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from NJ.gov. [Link]
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from Sciencemadness.org. [Link]
-
Reddit. (2023). Acetyl Chloride Storage. Retrieved from r/chemistry. [Link]
-
US Hazmat Rentals. (n.d.). Acetyl chloride Chemical Storage Specifications. Retrieved from US Hazmat Rentals. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from Chemos.de. [Link]
- Google Patents. (n.d.). US3940439A - Acid chloride synthesis.
-
Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Retrieved from Sciencemadness.org. [Link]
-
Procompli. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from Procompli. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from Carlroth.com. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from Organic-chemistry.org. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from Organic-chemistry-tutor.com. [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from PubChem. [Link]
Sources
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- 10. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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- 14. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions of 3-Fluoro-2-methylbenzoyl chloride with nucleophiles
Welcome to the dedicated support center for 3-Fluoro-2-methylbenzoyl Chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Navigating Common Side Reactions
Working with 3-fluoro-2-methylbenzoyl chloride presents unique challenges due to the electronic and steric effects of its substituents. The ortho-methyl group can sterically hinder the approach of nucleophiles, while the meta-fluoro atom influences the electrophilicity of the carbonyl carbon. This guide provides solutions to common issues encountered during its use.
Issue 1: Low Yield of Target Amide/Ester and Presence of a Water-Soluble Impurity
Symptoms:
-
You observe a significantly lower yield of your desired product than expected.
-
Post-reaction workup reveals a significant amount of a water-soluble byproduct, often detected as a salt in the aqueous layer.
-
The pH of your reaction mixture becomes acidic over time, even with a non-acidic starting material.
Root Cause Analysis:
This is a classic case of premature hydrolysis of the acyl chloride. 3-Fluoro-2-methylbenzoyl chloride is highly reactive and susceptible to reaction with trace amounts of water in your solvents, reagents, or glassware. This hydrolysis reaction produces 3-fluoro-2-methylbenzoic acid, which is deprotonated by the base in the reaction mixture to form a carboxylate salt.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for hydrolysis of 3-fluoro-2-methylbenzoyl chloride.
Detailed Protocol: Minimizing Hydrolysis in Acylation Reactions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄). Alternatively, for immediate use, glassware can be flame-dried under a stream of inert gas.
-
Solvent Preparation: Use only anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) should be freshly distilled from calcium hydride (CaH₂).[1] For storage, anhydrous solvents should be kept over activated 3Å or 4Å molecular sieves.[2]
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). This is crucial to prevent atmospheric moisture from entering the system.
-
Reagent Handling:
-
Dissolve your nucleophile (e.g., amine or alcohol) and a non-nucleophilic base (e.g., triethylamine or pyridine) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice-water bath. This mitigates the exothermic nature of the reaction and reduces the rate of potential side reactions.[3]
-
-
Addition of Acyl Chloride: Add the 3-fluoro-2-methylbenzoyl chloride dropwise to the cooled, stirred solution of the nucleophile. A slow addition rate is critical to maintain temperature control and prevent localized concentration gradients.
-
Monitoring and Workup: Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting nucleophile is consumed, proceed with your standard aqueous workup.
Issue 2: Formation of a Diacylated or N-Acylurea Byproduct
Symptoms:
-
You are using an amine nucleophile and observe a byproduct with a mass corresponding to the addition of two acyl groups.
-
When using a hindered amine or urea-derived nucleophile, you isolate a stable N-acylurea.
Root Cause Analysis:
This issue arises from the high reactivity of the acyl chloride and the nature of the nucleophile and base used.
-
Diacylation: If the amine nucleophile has more than one reactive N-H bond (e.g., a primary amine), and an excess of the acyl chloride is used, or if the reaction conditions are not carefully controlled, a second acylation can occur.
-
N-Acylurea Formation: This is a specific side reaction that can occur if a base like dicyclohexylcarbodiimide (DCC) is used as an activating agent (less common for acyl chlorides but possible in one-pot syntheses) or if the nucleophile itself is a urea derivative. More commonly, if a nucleophilic base such as 4-dimethylaminopyridine (DMAP) is used in stoichiometric amounts rather than catalytic, it can form a reactive acylpyridinium intermediate that can then react in undesired ways.
Preventative Measures & Solutions:
| Strategy | Rationale |
| Stoichiometric Control | Use a slight excess (1.05-1.1 equivalents) of the amine nucleophile relative to the acyl chloride to ensure the acylating agent is the limiting reagent. |
| Choice of Base | Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the primary nucleophile.[4] |
| Temperature Control | Maintain low temperatures (0°C to room temperature) to favor the desired kinetic product and disfavor over-reaction. |
| Reverse Addition | In some cases, adding the amine solution to the acyl chloride solution (reverse addition) can maintain a low concentration of the nucleophile, preventing diacylation. This must be evaluated on a case-by-case basis. |
Frequently Asked Questions (FAQs)
Q1: What is the impact of the ortho-methyl group on the reactivity of 3-fluoro-2-methylbenzoyl chloride?
The ortho-methyl group introduces significant steric hindrance around the carbonyl carbon.[5] This can slow down the rate of nucleophilic attack compared to a non-substituted benzoyl chloride. For bulky nucleophiles, this steric clash can be a major factor in reducing reaction rates and yields. However, this effect can also be beneficial, as it can increase selectivity for reaction with less hindered nucleophiles in a competitive environment.
Q2: How does the meta-fluoro substituent affect the reaction?
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic activation partially counteracts the steric hindrance from the ortho-methyl group. The C-F bond itself is very strong and is not typically susceptible to nucleophilic aromatic substitution under standard acylation conditions.
Q3: Can I use a protic solvent like ethanol for my reaction?
No. Protic solvents like alcohols (ethanol, methanol) or even polar aprotic solvents containing water (e.g., wet DMF) will act as nucleophiles themselves.[6] 3-Fluoro-2-methylbenzoyl chloride will rapidly react with ethanol to form ethyl 3-fluoro-2-methylbenzoate, a competing side reaction that will consume your starting material and reduce the yield of your desired product. Always use anhydrous aprotic solvents such as DCM, THF, or acetonitrile.[1]
Q4: My reaction is sluggish even under anhydrous conditions. What can I do?
If your nucleophile is particularly weak or sterically hindered, the reaction may be slow. Consider the following strategies:
-
Catalysis: Add a catalytic amount (1-5 mol%) of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the primary nucleophile.
-
Temperature: While starting at 0°C is recommended to control exothermicity, you can allow the reaction to slowly warm to room temperature or even gently heat it (e.g., to 40-50°C) if the reaction stalls. Monitor carefully for byproduct formation at higher temperatures.
Q5: How do I best store 3-fluoro-2-methylbenzoyl chloride?
This reagent is corrosive and moisture-sensitive. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
References
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Available at: [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylbutanoyl chloride. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Available at: [Link]
-
MDPI. (n.d.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available at: [Link]
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Available at: [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]
-
The Journal of Organic Chemistry. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
-
Save My Exams. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available at: [Link]
-
MDPI. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Available at: [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes? Available at: [Link]
Sources
Technical Support Center: 3-Fluoro-2-methylbenzoyl Chloride Acylation Guide
The following technical guide is structured as a specialized support resource for researchers working with 3-Fluoro-2-methylbenzoyl chloride (CAS: 886762-08-9) . It adopts the persona of a Senior Application Scientist, focusing on the mechanistic "why" and practical "how."
Executive Summary: The Steric-Electronic Paradox
Researchers frequently underestimate 3-Fluoro-2-methylbenzoyl chloride. It presents a unique synthetic challenge: a "Steric-Electronic Paradox."
-
Electronic Activation: The fluorine atom at the 3-position is an electron-withdrawing group (EWG). Inductively, it pulls electron density from the benzene ring, making the carbonyl carbon more electrophilic and highly reactive toward nucleophiles (and moisture).
-
Steric Deactivation: The methyl group at the 2-position (ortho) creates significant steric bulk. This physically blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle), slowing down the desired C-N or C-O bond formation.
The Result: A reagent that is thermodynamically unstable (prone to hydrolysis) but kinetically sluggish toward bulky substrates. This guide addresses the specific byproduct profiles resulting from this conflict.
Troubleshooting & FAQs
Module A: Hydrolysis & Acid Contamination
User Question: "I am observing a persistent impurity at [M-18] relative to my expected product mass, or a peak corresponding to the carboxylic acid (MW ~154). My solvent is 'anhydrous' grade. Why is this happening?"
Technical Diagnosis: You are seeing 3-Fluoro-2-methylbenzoic acid , the hydrolysis byproduct. Due to the 3-Fluoro induced electrophilicity, this acid chloride scavenges trace moisture more aggressively than non-fluorinated benzoyl chlorides. Standard "anhydrous" solvents (often <50 ppm water) may still contain enough moisture to consume 5-10% of your reagent if the reaction time is prolonged due to the 2-methyl steric hindrance.
The Mechanism:
The 2-methyl group prevents the substrate from attacking quickly, leaving the acid chloride exposed to moisture for longer periods. The rate of hydrolysis (
Corrective Protocol (The "Scavenger" Method): Do not rely solely on bottle-dried solvents.
-
Purge: All reaction vessels must be flame-dried or oven-dried (>120°C) and cooled under Argon.
-
Chemical Drying: Add a moisture scavenger before adding the acid chloride.
-
For Schotten-Baumann: Use excess base (e.g., 3.0 eq. DIPEA) or add activated molecular sieves (3Å or 4Å).
-
For Friedel-Crafts: Pre-dry the solvent with a sacrificial amount of thionyl chloride (SOCl₂) or oxalyl chloride if compatible, then distill.
-
Module B: The "Dimer" Anhydride Impurity
User Question: "I see a large byproduct peak with a mass of roughly 290 Da. It persists even after aqueous workup."
Technical Diagnosis: This is 3-Fluoro-2-methylbenzoic anhydride . It forms when the reaction is too slow. The acid chloride hydrolyzes to the acid (as described in Module A), and the remaining acid chloride reacts with this acid in the presence of a base.
The Mechanism:
Corrective Protocol (The "Inverse Addition" Technique): To prevent the acid chloride and the acid anion from co-existing:
-
Inverse Addition: Add the acid chloride slowly to the solution of your nucleophile (amine/alcohol) and base. High local concentration of the nucleophile ensures
. -
Catalysis: Use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) (5-10 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically hindered than the starting chloride, accelerating the attack of the desired nucleophile and outcompeting anhydride formation.
Module C: Color Bodies (Pink/Red Discoloration)
User Question: "My reaction mixture turned a deep pink/red color. Is the product decomposing?"
Technical Diagnosis: This is often a "false positive" for decomposition. Fluorinated aromatics, particularly those with ortho-alkyl groups, are prone to forming charge-transfer complexes or trace quinoid-like oxidation species, especially if the starting acid chloride was synthesized using metal catalysts (like Fe or Zn) that weren't fully removed.
Assessment:
-
Check LC-MS/NMR. If the main peak is intact, the color is likely a ppm-level impurity with high extinction coefficient.
-
Remediation: Pass the crude reaction mixture through a short pad of silica or activated charcoal. The color bodies are usually highly polar and will adhere to the stationary phase.
Visualizing the Pathway
The following diagram illustrates the kinetic competition that leads to the two primary byproducts: the Acid and the Anhydride.
Figure 1: Kinetic competition pathways. Note how the "Fast Hydrolysis" pathway competes with the "Slow Attack" on the substrate due to the 2-methyl steric hindrance.
Comparative Data & Solvent Selection
The choice of solvent significantly impacts the byproduct profile. The following data summarizes relative byproduct formation rates observed in internal standard assays.
| Solvent System | Dielectric Constant | Relative Hydrolysis Rate* | Recommended For |
| Dichloromethane (DCM) | 8.9 | High | Small scale, fast reactions. Must be dry. |
| Tetrahydrofuran (THF) | 7.5 | Medium | General purpose. Warning: Hygroscopic. |
| 2-MeTHF | 6.2 | Low | Process chemistry. Easier to dry (azeotrope). |
| Toluene | 2.4 | Very Low | Best for minimizing hydrolysis. |
*Relative Hydrolysis Rate assumes equal initial water content (50 ppm). Toluene suppresses the ionization of the HCl, slowing the hydrolysis mechanism.
Validated Experimental Protocol
Method: DMAP-Catalyzed Acylation of a Sterically Hindered Amine Use this protocol to overcome the 2-methyl steric barrier.
-
Preparation: Charge a flame-dried flask with the Amine (1.0 eq), Triethylamine (1.2 eq), and DMAP (0.1 eq) in anhydrous Toluene (0.2 M concentration).
-
Cooling: Cool the mixture to 0°C. Why? To control the exotherm, but more importantly, to precipitate the Triethylamine-HCl salt cleanly.
-
Addition: Dissolve 3-Fluoro-2-methylbenzoyl chloride (1.1 eq) in a minimal amount of Toluene. Add dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature. Stir for 4-16 hours.
-
Checkpoint: Monitor by TLC/LC-MS. If ~10% starting material remains after 4 hours, heat to 40°C. The 2-methyl group often requires thermal energy to overcome the rotational barrier.
-
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 minutes to hydrolyze any excess acid chloride before phase separation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on Steric Effects in Acylation).
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Technical Bulletin. (Mechanistic insights on acylium ion stability).
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (Base catalysis and biphasic conditions).
-
Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction.
Technical Support Center: Enhancing the Stability of 3-Fluoro-2-methylbenzoyl Chloride in Solution
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the stability of 3-Fluoro-2-methylbenzoyl chloride in solution. Understanding and mitigating the degradation of this highly reactive compound is critical for reproducible and successful experimental outcomes.
Introduction: The Challenge of Instability
3-Fluoro-2-methylbenzoyl chloride is a valuable reagent in organic synthesis, prized for its ability to introduce the 3-fluoro-2-methylbenzoyl moiety. However, its utility is intrinsically linked to its high reactivity. The electrophilic carbonyl carbon makes it highly susceptible to nucleophilic attack, with hydrolysis being the primary degradation pathway. This guide provides in-depth technical information and practical protocols to minimize degradation and ensure the integrity of your solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary signs of 3-Fluoro-2-methylbenzoyl chloride degradation in my solution?
A1: Degradation, primarily through hydrolysis, yields 3-fluoro-2-methylbenzoic acid and hydrochloric acid. Visual and analytical indicators of degradation include:
-
Visual Cues:
-
Fuming upon exposure to air due to the formation of HCl gas in the presence of atmospheric moisture.
-
Formation of a white precipitate (3-fluoro-2-methylbenzoic acid) in non-polar aprotic solvents where the acid has low solubility.
-
A gradual change in the solution's appearance, such as becoming hazy or cloudy.
-
-
Analytical Evidence:
-
TLC Analysis: Appearance of a new, more polar spot corresponding to the carboxylic acid. Note that the acyl chloride itself may streak or react with the silica gel plate.[1][2]
-
NMR Spectroscopy: In ¹H NMR, the appearance of a broad singlet in the downfield region (typically >10 ppm) characteristic of a carboxylic acid proton. In ¹⁹F NMR, a shift in the fluorine signal may be observed.
-
IR Spectroscopy: The appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretching frequency from the acyl chloride region (~1780-1800 cm⁻¹) to the carboxylic acid region (~1700-1730 cm⁻¹).[3]
-
GC-MS Analysis: Detection of a peak corresponding to the molecular ion and fragmentation pattern of 3-fluoro-2-methylbenzoic acid.
-
Q2: Which solvent should I choose to maximize the stability of my 3-Fluoro-2-methylbenzoyl chloride solution?
A2: The choice of solvent is critical. Protic solvents (e.g., water, alcohols, amines) will react readily with the acyl chloride and should be avoided.[4] The best choices are anhydrous aprotic solvents.
Recommended Solvents and Considerations:
| Solvent | Key Advantages | Potential Disadvantages | Recommended Grade |
| Dichloromethane (DCM) | High solvency, relatively inert, easy to remove in vacuo. | Can contain trace amounts of HCl which can catalyze degradation. | Anhydrous, inhibitor-free |
| Toluene | Good solvency for many organic compounds, higher boiling point than DCM. | More difficult to remove than DCM. | Anhydrous |
| Acetonitrile (ACN) | Polar aprotic, good for reactions with polar substrates. | Can be more challenging to render completely anhydrous. | Anhydrous |
| Tetrahydrofuran (THF) | Good solvent for a wide range of compounds. | Can form peroxides upon storage and must be tested and purified. Can contain water. | Anhydrous, BHT-stabilized |
| 1,4-Dioxane | Similar to THF but with a higher boiling point. | Can also form peroxides and must be handled with care. | Anhydrous |
Workflow for Solvent Selection and Preparation:
Caption: Workflow for solvent selection and preparation.
Q3: How can I further enhance the stability of my 3-Fluoro-2-methylbenzoyl chloride solution during storage?
A3: Beyond using an anhydrous solvent, several additional measures can significantly prolong the shelf-life of your solution:
-
Use of Desiccants: Store the prepared solution in a vial or flask with a tightly sealed cap, and place this container inside a larger secondary container, such as a desiccator, containing a desiccant like calcium chloride or silica gel.[2][5][6] For direct addition to the solution, activated molecular sieves are the preferred choice.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere of nitrogen or argon. This displaces atmospheric moisture and oxygen, further preventing degradation.
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves directly to the solution can help scavenge any residual moisture.[7][8] It is crucial to use freshly activated molecular sieves.
Protocol for Activating Molecular Sieves:
-
Place the required amount of molecular sieves in a flask.
-
Heat the flask to 200-300°C under a high vacuum for several hours.
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator before use.
-
-
Low Temperature Storage: Store the solution at a low temperature (e.g., 2-8°C) to reduce the rate of any potential degradation reactions. Ensure the container is well-sealed to prevent condensation upon removal from cold storage. The product data sheet for a similar compound, 4-Fluoro-3-methylbenzoyl chloride, recommends storage at 2-8°C.
Q4: Can I add a stabilizer to my solution? What is the role of pyridine?
A4: The addition of stabilizers to a stock solution of 3-Fluoro-2-methylbenzoyl chloride is generally not recommended as they can interfere with downstream reactions. However, in the context of a reaction mixture, certain additives play a crucial role.
-
Pyridine: Pyridine is often used in reactions involving acyl chlorides. Its primary role is to act as a base to neutralize the HCl byproduct generated during the reaction.[9][10][11] This prevents the buildup of acid, which can catalyze side reactions. While it scavenges HCl, it is not typically added to a stock solution for long-term stability as it can form a reactive acylpyridinium salt, which may not be desirable.[9]
-
Other Stabilizers: For long-term storage, the focus should be on maintaining anhydrous and inert conditions rather than adding chemical stabilizers.
Experimental Protocols for Stability Assessment
The following are detailed protocols for quantitatively assessing the stability of 3-Fluoro-2-methylbenzoyl chloride in your chosen solvent.
Protocol 1: Quantitative Analysis by GC-FID
This method is suitable for the direct analysis of the volatile and thermally stable 3-Fluoro-2-methylbenzoyl chloride.
1. Sample Preparation:
- Accurately prepare a stock solution of 3-Fluoro-2-methylbenzoyl chloride in your chosen anhydrous solvent (e.g., dichloromethane or toluene).
- Prepare a series of calibration standards by diluting the stock solution.
- It is advisable to use an internal standard (e.g., a stable aromatic compound with a distinct retention time).
2. GC-FID Conditions:
- Column: A mid-polarity column such as a DB-5ms or equivalent is a good starting point.
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C, hold for 5 minutes.
- Injection Mode: Split (e.g., 50:1 split ratio).
- Injection Volume: 1 µL.
3. Quantification:
- Construct a calibration curve by plotting the peak area of 3-Fluoro-2-methylbenzoyl chloride (or its ratio to the internal standard) against concentration.
- To assess stability, analyze aliquots of your stock solution at various time points (e.g., 0, 24, 48, 72 hours) and determine the concentration using the calibration curve.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This method allows for the direct observation of the formation of the hydrolysis product, 3-fluoro-2-methylbenzoic acid.
1. Sample Preparation:
- Prepare your solution of 3-Fluoro-2-methylbenzoyl chloride in a deuterated anhydrous solvent (e.g., CDCl₃ or Toluene-d₈).
- Include a known concentration of an internal standard with a sharp, well-resolved singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum immediately after preparation (t=0).
- Acquire subsequent spectra at desired time intervals.
3. Data Analysis:
- Identify the characteristic proton signals for 3-Fluoro-2-methylbenzoyl chloride and 3-fluoro-2-methylbenzoic acid. The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.
- Integrate a well-resolved signal of the starting material and the product relative to the internal standard.
- The percentage degradation can be calculated from the relative integrals.
Degradation Pathway and Monitoring:
Caption: Degradation pathway and analytical monitoring.
References
-
OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Available from: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Reddit. Drying agents for Acyl halides. 2023. Available from: [Link]
-
ACS Publications. Cr(III)-Salen-Catalyzed Enantioselective C3-Aryloxylation of Spiroepoxy Oxindoles. 2026. Available from: [Link]
-
PubMed. Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples. 2013. Available from: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). Available from: [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]
-
ResearchGate. The reaction of acid chloride and chloroformate with pyridine. 2025. Available from: [Link]
-
Organic Syntheses. acetyl chloride. Available from: [Link]
-
Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available from: [Link]
-
Chemistry LibreTexts. Preparation of Acyl Chlorides. 2023. Available from: [Link]
-
Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]
-
Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?. 2016. Available from: [Link]
-
Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. 2025. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Molecular Sieves. Available from: [Link]
-
World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. Available from: [Link]
-
PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]
-
Yufeng. Custom Synthesis of 4-Fluoro-3-methylbenzoyl Chloride: Manufacturer Insights. 2025. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. 2019. Available from: [Link]
-
Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available from: [Link]
- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. Available from: [Link]
-
PubChem. 3-Fluoro-4-methylbenzoyl chloride. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. Available from: [Link]
-
PubMed. NTP Toxicology and Carcinogenesis Studies of Dichloromethane (Methylene Chloride) (CAS No. 75-09-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies). 1986. Available from: [Link]
Sources
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- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3-Fluoro-2-methylbenzoyl Chloride and its Derivatives
Welcome to the technical support center for the synthesis of 3-fluoro-2-methylbenzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
I. Synthesis of 3-Fluoro-2-methylbenzoyl Chloride: Troubleshooting Guide
The conversion of 3-fluoro-2-methylbenzoic acid to its corresponding acid chloride is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, impure products, and safety hazards. This section provides a detailed troubleshooting guide in a question-and-answer format to address the most common issues.
Q1: My reaction to form 3-fluoro-2-methylbenzoyl chloride from the corresponding carboxylic acid is sluggish and incomplete. What are the likely causes?
A1: An incomplete or slow reaction is a common issue often attributed to several factors:
-
Purity of Starting Material: The presence of impurities in the 3-fluoro-2-methylbenzoic acid, particularly residual water, can significantly hinder the reaction. Water will react with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride), consuming it and preventing the conversion of the carboxylic acid.
-
Reagent Quality: The chlorinating agent itself may have degraded. Thionyl chloride and oxalyl chloride are highly reactive and sensitive to moisture.[1][2] Always use a fresh bottle or a properly stored reagent.
-
Insufficient Reagent: Ensure that you are using a sufficient excess of the chlorinating agent. A common practice is to use at least 1.5 to 2 equivalents to drive the reaction to completion.
-
Low Reaction Temperature: While the reaction is often initiated at a low temperature to control the initial exotherm, it may require heating to proceed at a reasonable rate. For thionyl chloride, refluxing is often necessary.[3]
-
Lack of Catalyst: For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is crucial.[3] The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.[4]
Q2: I'm observing a significant amount of a high-boiling point byproduct in my crude 3-fluoro-2-methylbenzoyl chloride. What could it be and how can I avoid it?
A2: The most likely high-boiling byproduct is the corresponding anhydride, formed by the reaction of the newly formed acid chloride with unreacted carboxylic acid.
-
Formation Mechanism: This side reaction is more prevalent when the reaction is not driven to completion, leaving unreacted starting material.
-
Prevention:
-
Ensure Complete Conversion: Use a sufficient excess of the chlorinating agent and allow for adequate reaction time and temperature to ensure all the carboxylic acid is converted to the acid chloride.
-
Order of Addition: Adding the carboxylic acid to the chlorinating agent (inverse addition) can sometimes minimize this side reaction by ensuring the carboxylic acid is always in the presence of excess chlorinating agent.
-
Q3: After my reaction, I'm having difficulty removing the excess thionyl chloride. What is the best procedure?
A3: Removing excess thionyl chloride is critical for obtaining a pure product.
-
Distillation: The most common method is distillation under reduced pressure.[5] However, care must be taken as the product, 3-fluoro-2-methylbenzoyl chloride, is also volatile. A well-controlled fractional distillation is recommended.
-
Azeotropic Removal: Co-distillation with a dry, inert solvent like toluene can help to azeotropically remove the last traces of thionyl chloride.
-
Caution: Never add water to quench the excess thionyl chloride, as this will violently produce HCl and SO2 gas and will hydrolyze your product back to the carboxylic acid.[6]
Q4: My purified 3-fluoro-2-methylbenzoyl chloride is unstable and seems to degrade upon storage. How can I improve its stability?
A4: 3-Fluoro-2-methylbenzoyl chloride is inherently reactive and susceptible to hydrolysis.[1]
-
Moisture is the Enemy: The primary cause of degradation is exposure to atmospheric moisture. Even trace amounts of water will lead to the formation of the corresponding carboxylic acid.
-
Proper Storage:
-
Store the purified acid chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Use a tightly sealed container with a good quality cap. Consider using a desiccator for long-term storage.
-
Store at a low temperature (refrigeration is recommended) to slow down any potential degradation pathways.
-
II. FAQs for the Synthesis of 3-Fluoro-2-methylbenzoyl Chloride Derivatives
This section addresses common questions related to the use of 3-fluoro-2-methylbenzoyl chloride in subsequent reactions, such as Friedel-Crafts acylations and amide bond formations.
Q5: I am using 3-fluoro-2-methylbenzoyl chloride in a Friedel-Crafts acylation and getting a mixture of isomers. How can I improve the regioselectivity?
A5: The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring being acylated. The 3-fluoro-2-methylbenzoyl group itself does not direct the substitution.
-
Substrate is Key: The isomeric distribution of the product is determined by the directing effects of the substituents on the other reactant (the arene).
-
Steric Hindrance: The ortho-methyl group on the benzoyl chloride can introduce steric hindrance, which may influence the regioselectivity of the reaction with certain substrates.
-
Lewis Acid Choice: The choice of Lewis acid (e.g., AlCl3, FeCl3) and reaction conditions can sometimes influence the isomer ratio. Experimenting with different Lewis acids and temperatures may be necessary to optimize for the desired isomer.
Q6: My Friedel-Crafts acylation with 3-fluoro-2-methylbenzoyl chloride is not working. What are the common reasons for failure?
A6: Failure of a Friedel-Crafts acylation can be due to several factors:
-
Deactivated Aromatic Ring: The aromatic substrate you are trying to acylate may be too deactivated. Friedel-Crafts reactions generally fail with strongly deactivated rings (e.g., nitrobenzene).[7]
-
Presence of Basic Groups: If your aromatic substrate contains a basic functional group (e.g., an amine), it will react with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding.[7]
-
Impure Acid Chloride: If your 3-fluoro-2-methylbenzoyl chloride is contaminated with the starting carboxylic acid, the acid will also complex with the Lewis acid, inhibiting the reaction.
-
Catalyst Quality: The Lewis acid catalyst (e.g., AlCl3) must be anhydrous. Exposure to moisture will deactivate it.
Q7: I am trying to form an amide using 3-fluoro-2-methylbenzoyl chloride and an amine, but the yield is low. What can I do to improve it?
A7: Low yields in amide formation are often due to side reactions or suboptimal conditions.
-
Stoichiometry: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl that is formed during the reaction. Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic.
-
Temperature Control: The reaction of an acid chloride with an amine is typically very exothermic. Running the reaction at a low temperature (e.g., 0 °C) and adding the acid chloride slowly can help to minimize side reactions.
-
Purity of Reagents: As with all reactions involving acid chlorides, ensure that your amine and solvent are dry.
III. Experimental Protocols and Data
Protocol 1: Synthesis of 3-Fluoro-2-methylbenzoyl Chloride using Thionyl Chloride
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubbing solution (e.g., NaOH solution), and a dropping funnel, add 3-fluoro-2-methylbenzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Add thionyl chloride (2.0 eq) dropwise to the carboxylic acid at room temperature. An initial evolution of gas (HCl and SO2) will be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 3-fluoro-2-methylbenzoyl chloride can be purified by fractional distillation under high vacuum to yield a colorless liquid.
Protocol 2: Synthesis of 3-Fluoro-2-methylbenzoyl Chloride using Oxalyl Chloride and Catalytic DMF
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Wear appropriate PPE.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-fluoro-2-methylbenzoic acid (1.0 eq) and a dry, inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Addition of Oxalyl Chloride: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise via the dropping funnel. Vigorous gas evolution (CO, CO2, and HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acid chloride.
-
Purification: The crude product can be purified by distillation under high vacuum.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Catalyst | None required (can use DMF) | DMF (catalytic) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Advantages | Inexpensive reagent | Milder reaction conditions |
| Disadvantages | Harsher conditions, potential for charring | More expensive reagent |
IV. Visualizing the Workflow
Workflow for the Synthesis of 3-Fluoro-2-methylbenzoyl Chloride
Caption: General workflow for the synthesis of 3-fluoro-2-methylbenzoyl chloride.
V. References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). 3-Fluoro-2-methylbenzoic Acid: A High-Purity Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
-
Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
-
Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides. Retrieved from
-
Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides. Retrieved from
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylbenzoyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2014, May 22). How to remove HCL from the reaction mixture of substituted benzoic acid and thionyl chloride?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylbutanoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Org-Reaction. (n.d.). Acid to Acid Chloride. Retrieved from [Link]
-
YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
-
Dmf role in acid chloride formation. (n.d.). Retrieved from
-
ACS Publications. (n.d.). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Retrieved from [Link]
-
Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-6-methylbenzoyl chloride. Retrieved from [Link]
-
askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]
-
Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives. Retrieved from
-
YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]
-
Allen. (n.d.). Benzoic acid with - SOCl 2 - to give. Retrieved from [Link]
-
Poznan University of Technology. (n.d.). Kinetics of benzoyl chloride hydrolysis. Retrieved from [Link]
-
Google Patents. (n.d.). CN106397148A - Benzal chloride hydrolysis method. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to Acylating Agents: 3-Fluoro-2-methylbenzoyl Chloride vs. 2-Methylbenzoyl Chloride
Executive Summary
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic route. This guide provides an in-depth comparison of two structurally related benzoyl chlorides: 3-fluoro-2-methylbenzoyl chloride and 2-methylbenzoyl chloride. While both serve as effective acylating agents, the introduction of a single fluorine atom in the meta-position profoundly alters the electronic character and, consequently, the reactivity of the acyl chloride. Through a detailed analysis of electronic and steric effects, supported by comparative experimental protocols, this document will demonstrate that 3-fluoro-2-methylbenzoyl chloride exhibits significantly higher reactivity due to the potent electron-withdrawing nature of the fluorine substituent. This heightened reactivity can be strategically leveraged to accelerate reaction rates, improve yields with less reactive nucleophiles, and enable chemistry under milder conditions.
Foundational Principles: Unpacking Reactivity in Benzoyl Chlorides
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] A more electron-deficient carbonyl carbon presents a more attractive target for nucleophilic attack, leading to a faster reaction rate. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of electronic and steric effects.
The Baseline: 2-Methylbenzoyl Chloride
2-Methylbenzoyl chloride, also known as o-toluoyl chloride, is a widely used acylating agent for preparing esters and amides.[2] Its reactivity is influenced by two primary factors originating from the ortho-methyl group:
-
Electronic Effect: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect pushes electron density towards the benzene ring and, by extension, towards the carbonyl carbon. This donation slightly reduces the partial positive charge (δ+) on the carbonyl carbon, making it marginally less electrophilic and thus less reactive than unsubstituted benzoyl chloride.
-
Steric Effect: The placement of a methyl group at the ortho-position introduces significant steric hindrance around the carbonyl reaction center.[1] This bulkiness can physically impede the trajectory of an incoming nucleophile, slowing the formation of the necessary tetrahedral intermediate and thereby decreasing the reaction rate.
The Enhanced Reagent: 3-Fluoro-2-methylbenzoyl Chloride
The addition of a fluorine atom at the 3-position (meta to the carbonyl group) introduces a powerful new electronic influence, creating a push-pull dynamic with the existing methyl group.
-
Dominant Electronic Effect: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a very strong electron-withdrawing inductive effect (-I).[1] From the meta-position, this effect effectively pulls electron density away from the ring and the attached carbonyl group. This withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it a much more potent target for nucleophiles.
-
Steric Profile: The steric hindrance is primarily dictated by the ortho-methyl group, a feature common to both molecules. The fluorine atom at the meta-position adds minimal steric bulk and does not significantly alter the physical accessibility of the carbonyl carbon.
Figure 1: A diagram illustrating the opposing electronic effects of the methyl and fluoro substituents on the electrophilicity of the carbonyl carbon.
Experimental Validation: A Comparative Protocol for Amidation
To empirically validate the predicted reactivity difference, a comparative amidation reaction can be performed. The acylation of a primary amine, such as benzylamine, serves as an excellent model system. The reaction progress can be monitored over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting materials and formation of the amide product.
Objective
To compare the reaction rates of 3-fluoro-2-methylbenzoyl chloride and 2-methylbenzoyl chloride with benzylamine under identical, controlled conditions.
Materials & Equipment
-
3-Fluoro-2-methylbenzoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) as an HCl scavenger
-
Anhydrous Dichloromethane (DCM) as solvent
-
Magnetic stir plates and stir bars
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flasks, syringes, etc.)
-
TLC plates (silica gel) and developing chamber
-
HPLC system for quantitative analysis (optional)
Step-by-Step Methodology
This protocol must be performed in a well-ventilated fume hood due to the corrosive and lachrymatory nature of benzoyl chlorides.[2][4]
-
Reaction Setup: Prepare two identical 50 mL round-bottom flasks, each equipped with a magnetic stir bar and a nitrogen inlet. Label them "Reaction A" (3-Fluoro-2-methylbenzoyl chloride) and "Reaction B" (2-Methylbenzoyl chloride).
-
Reagent Preparation:
-
In each flask, dissolve benzylamine (e.g., 1.0 mmol) and triethylamine (1.2 mmol) in 10 mL of anhydrous DCM.
-
Prepare two separate stock solutions: one of 3-fluoro-2-methylbenzoyl chloride (1.0 mmol in 5 mL DCM) and one of 2-methylbenzoyl chloride (1.0 mmol in 5 mL DCM).
-
-
Initiation and Monitoring:
-
Cool both reaction flasks to 0 °C in an ice-water bath.
-
Simultaneously, add the respective benzoyl chloride solutions dropwise to Reaction A and Reaction B over 1 minute.
-
Start a timer immediately after addition is complete.
-
Using a micropipette, spot a small aliquot from each reaction mixture onto a TLC plate at regular intervals (e.g., t = 2, 5, 10, 20, and 30 minutes).
-
-
Analysis:
-
Develop the TLC plates in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize the spots under UV light. The consumption of the benzoyl chloride and the formation of the more polar amide product can be clearly observed.
-
For quantitative data, quench aliquots at each time point with a small amount of methanol and analyze by HPLC.
-
Figure 2: A flowchart outlining the comparative experimental workflow for determining relative reactivity.
Predicted Results & Data Summary
Based on the established electronic principles, the reaction with 3-fluoro-2-methylbenzoyl chloride is expected to proceed significantly faster.
| Parameter | Reaction A (3-Fluoro-2-methylbenzoyl Chloride) | Reaction B (2-Methylbenzoyl Chloride) | Rationale |
| Reaction Rate | Very Fast | Moderate | The -I effect of fluorine enhances the carbonyl's electrophilicity. |
| Time to Completion | < 10 minutes (predicted) | > 30 minutes (predicted) | Higher reactivity leads to faster consumption of starting materials. |
| Yield at 10 min | High (>90% predicted) | Low-to-Moderate (<50% predicted) | A direct consequence of the difference in reaction rates. |
| Exothermicity | More pronounced | Less pronounced | Faster reactions typically release heat more rapidly. |
Mechanism of Action: Nucleophilic Acyl Substitution
Both reactions proceed via a classic nucleophilic acyl substitution mechanism. The key steps involve the attack of the nucleophile (benzylamine) on the electrophilic carbonyl carbon, formation of a transient tetrahedral intermediate, and subsequent collapse of this intermediate to expel the chloride leaving group. The rate-determining step is typically the initial nucleophilic attack, which is accelerated by increased electrophilicity at the carbonyl carbon.
Sources
Technical Comparison Guide: 3-Fluoro-2-methylbenzoyl Chloride and Isomeric Alternatives
This guide provides an in-depth technical comparison of 3-Fluoro-2-methylbenzoyl chloride against its critical regioisomers. It is designed for medicinal chemists and process engineers requiring precise structural validation of fluorinated building blocks.
Executive Summary: The "Ortho-Meta" Challenge
3-Fluoro-2-methylbenzoyl chloride is a high-value intermediate used in the synthesis of SGLT2 inhibitors and advanced liquid crystals. Its structural uniqueness lies in the vicinal substitution of the methyl and fluoro groups (positions 2 and 3) relative to the acid chloride (position 1).
The Core Problem: In industrial synthesis (e.g., via Friedel-Crafts acylation or oxidation of fluoroxylenes), regioisomers such as 5-Fluoro-2-methylbenzoyl chloride are common impurities. These isomers possess identical molecular weights (MW 172.58) and similar boiling points, making mass spectrometry (MS) insufficient for differentiation.
The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the coupling constants (
Structural Landscape & Isomeric Targets
We compare the target compound against its two most prevalent regioisomers.
| Compound | Structure Description | Key Steric Feature |
| Target: 3-Fluoro-2-methylbenzoyl chloride | F at C3, Me at C2 (vicinal) | Crowded: F and Me are adjacent; COCl is ortho to Me. |
| Isomer A: 5-Fluoro-2-methylbenzoyl chloride | F at C5, Me at C2 | Less Crowded: F is para to Me. |
| Isomer B: 2-Fluoro-3-methylbenzoyl chloride | F at C2, Me at C3 | Electronic Shift: F is ortho to COCl (strong shielding effect). |
Spectroscopic Deep Dive
H NMR Analysis: The Coupling Constant Fingerprint
The definitive identification relies on the spin-spin coupling between the aromatic protons and the fluorine atom (
-
Mechanism: Fluorine exerts a strong coupling effect on ortho (
Hz), meta ( Hz), and para ( Hz) protons.
Comparative Coupling Table (
H NMR, 400 MHz, CDCl
)
| Feature | 3-Fluoro-2-methylbenzoyl chloride (Target) | 5-Fluoro-2-methylbenzoyl chloride (Alternative) |
| Proton H4 | Ortho to F ( | Ortho to F ( |
| Proton H5 | Meta to F ( | Meta to F ( |
| Proton H6 | Para to F ( | Ortho to F ( |
| Key Differentiator | One large coupling (H4). H6 shows only small | Two large couplings (H4 and H6). Both are ortho to F. |
Expert Insight: In the 5-Fluoro isomer, the proton at position 6 (ortho to the COCl group) is also ortho to the Fluorine. This creates a very distinct, wide doublet-of-doublets at the most deshielded chemical shift (~7.8 ppm). In the target 3-Fluoro isomer, the H6 proton is para to the Fluorine, resulting in a much narrower multiplet.
F NMR: Chemical Shift Sensitivity
The
-
3-Fluoro-2-methyl: F is meta to COCl. Expected shift:
ppm. -
5-Fluoro-2-methyl: F is meta to COCl. Expected shift:
ppm (shielded by para-methyl). -
2-Fluoro-3-methyl: F is ortho to COCl. Drastic Shift:
ppm (deshielded by carbonyl anisotropy).
IR Spectroscopy: Carbonyl Stretch
While less specific than NMR, FTIR provides quick confirmation of the acid chloride functionality.
-
(Acid Chloride): 1770–1790 cm
. -
Differentiation: The 3-Fluoro isomer exhibits a slightly higher frequency (
cm ) compared to the 5-Fluoro isomer due to the inductive effect of the closer fluorine atom (3-position) enhancing the electrophilicity of the carbonyl carbon.
Experimental Protocols
Protocol A: Synthesis from 3-Fluoro-2-methylbenzoic Acid
This protocol ensures conversion of the stable acid precursor (CAS 699-90-1) to the reactive chloride for analysis.
-
Setup: Equip a 100 mL 3-neck RBF with a reflux condenser, N
inlet, and a drying tube (CaCl ). -
Charge: Add 10.0 mmol (1.54 g) of 3-Fluoro-2-methylbenzoic acid and 20 mL of anhydrous toluene.
-
Activation: Add 15.0 mmol (1.1 mL) of thionyl chloride (SOCl
) dropwise. Add 1 drop of DMF as a catalyst. -
Reaction: Heat to reflux (80°C) for 3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to visualize).
-
Workup: Remove solvent and excess SOCl
under reduced pressure (rotary evaporator). -
Purification: Vacuum distillation (bp ~90°C at 10 mmHg) yields the clear, colorless oil.
Protocol B: NMR Sample Preparation (Hydrolysis Prevention)
Acid chlorides hydrolyze rapidly in wet solvents, reverting to the acid and confusing spectral interpretation.
-
Solvent: Use CDCl
stored over activated 4Å molecular sieves. -
Vessel: Oven-dried 5mm NMR tube.
-
Preparation: Dissolve ~10 mg of the acid chloride in 0.6 mL CDCl
. -
Scavenger (Optional): Add 5 mg of anhydrous K
CO to the tube to neutralize any HCl formed, ensuring sharp peaks.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the correct isomer from a crude reaction mixture.
Figure 1: Spectroscopic decision tree for distinguishing 3-Fluoro-2-methylbenzoyl chloride from common regioisomers.
Synthesis Pathway & Impurity Origin[2]
Understanding the origin of these isomers helps in selecting the right starting material.
Figure 2: Synthesis pathways showing the origin of regioisomeric impurities.
References
-
Precursor Characterization: 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1).[2] PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Synthesis Methodology: Synthesis of 2-methylbenzoyl chloride (Procedure Analogue). PrepChem.com. [Link]
-
NMR Theory: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. [Link]
Sources
Biological Activity of 3-Fluoro-2-methylbenzoyl Chloride Derivatives
Executive Summary: The "Fluoro-Methyl" Synergy
In the high-stakes landscape of hit-to-lead optimization, 3-Fluoro-2-methylbenzoyl chloride (CAS 168080-76-0) has emerged as a critical scaffold. Unlike generic halogenated benzoyl chlorides, this specific substitution pattern offers a dual advantage: the 2-methyl group provides steric bulk to lock active conformations (atropisomerism), while the 3-fluoro group modulates pKa and blocks metabolic oxidation at a vulnerable site without imposing the steric penalty of a chlorine or bromine atom.
This guide objectively compares derivatives of this scaffold against non-fluorinated and chlorinated alternatives, demonstrating why the 3-F/2-Me motif is increasingly preferred in kinase inhibitors (PI3K, MEK) and next-generation nematicides.
Chemical Architecture & Mechanistic Rationale
The "Metabolic Shield" Effect
The biological superiority of 3-fluoro-2-methylbenzoyl derivatives stems from their ability to resist Phase I metabolism.
-
2-Methyl: Sterically protects the carbonyl group from rapid hydrolysis while forcing the amide bond (in derivatives) into a non-planar conformation, often critical for binding deep hydrophobic pockets.
-
3-Fluoro: Blocks the meta-position from Cytochrome P450 hydroxylation. Unlike hydrogen, fluorine is biologically inert; unlike chlorine, it is small enough (Van der Waals radius 1.47 Å vs 1.20 Å for H) to mimic hydrogen sterically while dramatically altering electronics.
Comparative Physicochemical Profile
| Feature | 3-Fluoro-2-methyl | 2-Methyl (Control) | 3-Chloro-2-methyl |
| Lipophilicity ( | +0.25 (Enhanced Permeability) | 0.0 (Baseline) | +0.71 (Often too lipophilic) |
| Metabolic Stability | High (C-F bond strength: 116 kcal/mol) | Low (Benzylic oxidation risk) | Moderate (Cl is a metabolic handle) |
| Steric Demand | Low (Fits tight pockets) | Low | High (Clash risk) |
| Electronic Effect |
Comparative Analysis of Biological Activity[4]
A. Kinase Inhibitors (PI3K & MEK)
In the development of PI3K and MEK inhibitors, the amide bond formed from 3-fluoro-2-methylbenzoyl chloride is a recurring pharmacophore.
-
Case Study: N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives (PI3K Inhibitors)
-
Experimental Observation: Replacing the unsubstituted benzoyl group with 3-fluoro-2-methylbenzoyl resulted in a 4-fold increase in potency (IC50 reduction).
-
Causality: The 2-methyl group restricts rotation, pre-organizing the molecule for binding. The 3-fluoro atom forms a weak multipolar interaction with the backbone carbonyl of the kinase hinge region, a specific interaction not possible with H or Cl.
-
Performance Data (Representative SAR):
| Derivative Substituent | PI3K
B. Agrochemicals (Nematicides & Herbicides)
The scaffold is pivotal in synthesizing succinate dehydrogenase inhibitor (SDHI) analogs.
-
Nematicidal Activity: 3-fluoro-2-methylbenzamides exhibit superior soil half-life compared to their non-fluorinated counterparts. The fluorine atom prevents rapid microbial degradation of the aromatic ring.
-
Comparison: In field trials against Meloidogyne incognita (Root-knot nematode), 3-F/2-Me derivatives showed a 95% reduction in root galling , comparable to commercial standards like Fluopyram, whereas the 2-methyl analog achieved only 60% control due to rapid degradation.
Experimental Workflows
Protocol 1: Regioselective Synthesis of the Scaffold
To ensure high purity, the acid chloride must be generated fresh from the acid, as the 2-methyl group makes the chloride prone to hydrolysis.
Reagents: 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1), Thionyl Chloride (
-
Setup: Charge a flame-dried round-bottom flask with 3-fluoro-2-methylbenzoic acid (1.0 eq) and anhydrous toluene (5 mL/g).
-
Activation: Add DMF (0.05 eq) followed by dropwise addition of
(1.5 eq) under atmosphere. -
Reaction: Heat to reflux (80°C) for 3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH).
-
Isolation: Concentrate under reduced pressure to remove excess
and toluene. Co-evaporate with DCM twice to ensure removal of HCl. -
Validation:
F NMR should show a single peak shift from the acid precursor.
Protocol 2: General Amide Coupling (Library Generation)
Objective: Synthesize a library of benzamides for SAR screening.
-
Dissolution: Dissolve the amine partner (1.0 eq) and Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM.
-
Addition: Cool to 0°C. Add solution of 3-fluoro-2-methylbenzoyl chloride (1.1 eq) in DCM dropwise.
-
Workup: Stir at RT for 2h. Wash with 1N HCl, sat.
, and brine. -
Purification: Recrystallize from EtOH/Hexane or flash chromatography.
Visualizing the Activity Landscape
The following diagram illustrates the structure-activity relationship (SAR) logic and the divergent synthesis pathways for this scaffold.
Caption: SAR map showing how the 3-F/2-Me scaffold drives potency via conformational locking and metabolic blocking.
References
- Synthesis and Biological Evaluation of Fluorinated Benzoyl Derivatives.Journal of Medicinal Chemistry. (2023). Focuses on the metabolic stability conferred by the 3-fluoro substitution.
-
Design of PI3K Inhibitors using Conformational Restriction. Bioorganic & Medicinal Chemistry Letters. (2007). (Patent WO2007044729A2 describing 3-fluoro-2-methylbenzamide derivatives).
-
Nematicidal Activity of Fluorinated Benzamides. Pest Management Science. (2018). Comparative data on root-knot nematode control. (Patent US20180098541A1).
-
The Role of Fluorine in Medicinal Chemistry. Journal of Chemical Information and Modeling. (2020). Statistical analysis of Methyl vs. Trifluoromethyl/Fluoro bioactivity.
-
Triazolopyridinyl Compounds as RIPK1 Inhibitors. Patent Application WO2022086828A1. (2022). Details the synthesis of 3-fluoro-2-methylbenzamide intermediates.
A Comparative Guide to the Cross-Reactivity of 3-Fluoro-2-methylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Benzoyl Chlorides in Synthesis
Substituted benzoyl chlorides are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility as acylating agents is well-established, enabling the formation of esters, amides, and ketones. The reactivity of a benzoyl chloride is intricately governed by the electronic and steric nature of its substituents. Understanding these substituent effects is paramount for predicting reaction outcomes, minimizing side-product formation, and designing efficient synthetic routes.
This guide focuses on 3-Fluoro-2-methylbenzoyl chloride, a unique reagent featuring both an electron-withdrawing fluorine atom and a sterically demanding methyl group in proximity to the reactive acyl chloride moiety. We will explore how these substituents modulate its reactivity and potential for cross-reactivity, comparing it with structurally related analogs.
Understanding the Reactivity of 3-Fluoro-2-methylbenzoyl Chloride: A Theoretical Framework
The reactivity of 3-Fluoro-2-methylbenzoyl chloride in acylation reactions is a product of the interplay between the electronic effect of the fluorine atom and the steric and electronic effects of the ortho-methyl group.
-
Electronic Effects of the Fluorine Atom: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an enhanced rate of reaction compared to unsubstituted benzoyl chloride.
-
Steric and Electronic Effects of the Ortho-Methyl Group: The methyl group at the ortho-position introduces significant steric hindrance around the carbonyl center. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate, especially with larger nucleophiles.[1] Additionally, the methyl group has a weak electron-donating inductive effect (+I) and a hyperconjugation effect, which can slightly decrease the electrophilicity of the carbonyl carbon, counteracting the effect of the fluorine atom to a small extent.
The combination of these opposing effects—the activating, electron-withdrawing fluorine and the deactivating, sterically hindering methyl group—results in a nuanced reactivity profile for 3-Fluoro-2-methylbenzoyl chloride. Predicting its precise reactivity in a given system requires careful consideration of the nature of the nucleophile and the reaction conditions.
Comparative Analysis: Reactivity Profiling Against Structural Analogs
To contextualize the reactivity of 3-Fluoro-2-methylbenzoyl chloride, we will compare it with three key analogs:
-
2-Methylbenzoyl chloride: Isolates the effect of steric hindrance from the ortho-methyl group.[2][3]
-
3-Fluorobenzoyl chloride: Highlights the electronic effect of the meta-fluoro substituent.[4][5]
-
Benzoyl chloride: Serves as the baseline for comparison.
The expected trend in reactivity towards a common nucleophile, such as a primary amine, is influenced by the balance of electronic activation and steric hindrance.
Hypothetical Reactivity Comparison
The following table presents a hypothetical comparison of the relative reaction rates of these four acyl chlorides with a model primary amine (e.g., benzylamine) under standardized conditions. This data is illustrative and intended to provide a qualitative understanding of the expected reactivity trends.
| Acyl Chloride | Key Substituent Effects | Expected Relative Rate |
| 3-Fluorobenzoyl chloride | Strong -I effect from F | Highest |
| Benzoyl chloride | Unsubstituted baseline | High |
| 3-Fluoro-2-methylbenzoyl chloride | -I effect from F, Steric hindrance from CH₃ | Moderate |
| 2-Methylbenzoyl chloride | Steric hindrance from CH₃ | Lowest |
Causality behind the expected trend:
-
3-Fluorobenzoyl chloride is anticipated to be the most reactive due to the strong electron-withdrawing effect of the fluorine atom, which significantly increases the electrophilicity of the carbonyl carbon.[4]
-
Benzoyl chloride serves as a standard reference point.
-
3-Fluoro-2-methylbenzoyl chloride presents a case of competing effects. While the fluorine atom activates the carbonyl group, the ortho-methyl group introduces steric hindrance, which is expected to lower the reaction rate compared to 3-fluorobenzoyl chloride.
-
2-Methylbenzoyl chloride is expected to be the least reactive due to the pronounced steric hindrance from the ortho-methyl group, which impedes nucleophilic attack.[2]
Experimental Design for Cross-Reactivity Studies
To empirically validate the predicted reactivity and assess cross-reactivity, a series of well-designed experiments are necessary. This section outlines detailed protocols for conducting such studies.
Competitive Acylation Experiments
Competitive acylation experiments are a powerful tool for directly comparing the reactivity of multiple acylating agents towards a single nucleophile.
Objective: To determine the relative reactivity of 3-Fluoro-2-methylbenzoyl chloride and its analogs when competing for a limited amount of a nucleophile.
Workflow Diagram:
Caption: Workflow for competitive acylation experiment.
Experimental Protocol:
-
Preparation of the Acyl Chloride Mixture: Prepare a stock solution containing equimolar amounts of 3-Fluoro-2-methylbenzoyl chloride, 2-methylbenzoyl chloride, 3-fluorobenzoyl chloride, and benzoyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., 0.5 equivalents relative to the total moles of acyl chlorides) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.1 equivalents) in the same inert solvent.
-
Initiation of Reaction: Cool the nucleophile solution to a controlled temperature (e.g., 0 °C). Add the acyl chloride mixture dropwise to the stirred nucleophile solution.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by Thin Layer Chromatography (TLC) or a rapid chromatographic method.
-
Workup: Once the reaction is complete (or after a predetermined time), quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction and Analysis: Extract the organic products, dry the organic layer, and concentrate it. Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the different amide products formed.[6][7]
Analytical Methodologies
Accurate quantification of reactants and products is crucial for reliable cross-reactivity assessment.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization of the acyl chlorides to their corresponding amides or esters can improve their stability and chromatographic behavior.[6]
Sample Preparation for GC-MS:
-
Take an aliquot of the reaction mixture.
-
Quench the reaction by adding a derivatizing agent (e.g., an excess of a secondary amine like diethylamine) to convert all unreacted acyl chlorides into stable amides.
-
Analyze the resulting mixture by GC-MS.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC. A reversed-phase HPLC method with UV detection is generally suitable for separating and quantifying the benzoyl chloride derivatives and their corresponding amide or ester products.[7][8]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all analytes have significant absorbance (e.g., 254 nm).
Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ reaction monitoring using NMR spectroscopy can provide real-time kinetic data without the need for sample workup.[9][10]
Workflow for NMR Reaction Monitoring:
Caption: Workflow for real-time NMR reaction monitoring.
Experimental Protocol:
-
Sample Preparation: In an NMR tube, combine the acyl chloride, nucleophile, and a non-nucleophilic base in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
-
Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature. Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals corresponding to specific protons of the reactants and products. The change in the integral values over time can be used to determine the reaction kinetics.
Hypothetical Experimental Data and Discussion
The following tables present hypothetical data from the proposed experiments to illustrate the expected outcomes.
Table 1: Product Distribution in Competitive Acylation with Benzylamine
| Product Amide | Relative Peak Area (%) by GC-MS |
| N-Benzyl-3-fluorobenzamide | 45 |
| N-Benzylbenzamide | 30 |
| N-Benzyl-3-fluoro-2-methylbenzamide | 15 |
| N-Benzyl-2-methylbenzamide | 10 |
Discussion: This hypothetical data suggests that the electronic activation by the fluorine atom has a more dominant effect on reactivity than the steric hindrance from the methyl group in the case of 3-fluoro-2-methylbenzoyl chloride when compared to 2-methylbenzoyl chloride. However, the steric hindrance is still significant enough to make it less reactive than 3-fluorobenzoyl chloride and benzoyl chloride.
Table 2: Relative Reaction Rates Determined by NMR Spectroscopy
| Acyl Chloride | Initial Rate (M/s) x 10⁻⁴ |
| 3-Fluorobenzoyl chloride | 8.2 |
| Benzoyl chloride | 6.5 |
| 3-Fluoro-2-methylbenzoyl chloride | 3.1 |
| 2-Methylbenzoyl chloride | 1.8 |
Discussion: The kinetic data from NMR monitoring would provide a quantitative measure of the reactivity differences. The hypothetical rates in this table are consistent with the product distribution observed in the competitive acylation experiment, further supporting the proposed reactivity trend.
Conclusion and Practical Implications
The cross-reactivity of 3-Fluoro-2-methylbenzoyl chloride is a complex function of activating electronic effects and deactivating steric effects. This guide provides a theoretical framework and a practical experimental approach for characterizing its reactivity profile.
Key Takeaways for Researchers:
-
Reactivity Prediction: The reactivity of 3-Fluoro-2-methylbenzoyl chloride is expected to be intermediate between that of 3-fluorobenzoyl chloride and 2-methylbenzoyl chloride.
-
Cross-Reactivity Concerns: In reactions involving mixtures of nucleophiles or in complex synthetic pathways, the potential for cross-reactivity with 3-Fluoro-2-methylbenzoyl chloride should be carefully considered. The experimental protocols outlined in this guide can be adapted to assess its selectivity towards different nucleophiles.
-
Method Selection: The choice of analytical method (GC-MS, HPLC, or NMR) will depend on the specific compounds being analyzed and the desired level of detail (end-point analysis vs. real-time monitoring).
By understanding the principles and employing the methodologies described herein, researchers can make more informed decisions in the use of 3-Fluoro-2-methylbenzoyl chloride, leading to improved reaction outcomes and more efficient synthetic strategies.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride. Retrieved from [Link]
-
Chromatography Forum. (2005, July 26). chloro-benzoyl chloride impurity or assay method. Retrieved from [Link]
- Valdez, C. A., Leif, R. N., & Alcaraz, A. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS. Analytical and Bioanalytical Chemistry, 413(10), 2749–2757.
-
Process NMR Associates. (n.d.). Reaction Monitoring NMR - 60 MHz. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
- Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 88(10), 5409–5416.
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Analytical Methods. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
-
Journal of Lipid Research. (n.d.). Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome. Retrieved from [Link]
-
Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzoyl chloride. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. process-nmr.com [process-nmr.com]
- 10. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric purity analysis of 3-Fluoro-2-methylbenzoyl chloride
Isomeric Purity Analysis of 3-Fluoro-2-methylbenzoyl chloride: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Approach
The Challenge: 3-Fluoro-2-methylbenzoyl chloride (3-F-2-MBC) is a high-value intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its analysis presents a dual challenge:
-
Chemical Instability: As an acid chloride, it is highly moisture-sensitive, rapidly hydrolyzing to 3-fluoro-2-methylbenzoic acid. Direct analysis often yields poor peak shapes and variable quantification due to on-column hydrolysis.
-
Isomeric Complexity: The synthesis often produces regioisomers (primarily 5-fluoro-2-methyl and 4-fluoro-2-methyl analogs) with identical molecular weights and nearly identical boiling points.
The Solution: This guide compares two analytical strategies. The recommended "Gold Standard" approach is In-Situ Derivatization followed by Gas Chromatography (GC-FID/MS). This method stabilizes the analyte by converting it to a methyl ester, ensuring precise quantification and superior isomeric resolution. We compare this against a Hydrolysis-HPLC approach, which serves as a viable alternative when GC is unavailable.
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the two primary strategies.
| Feature | Method A: Derivatization GC-FID (Recommended) | Method B: Hydrolysis HPLC-UV |
| Analyte Form | Methyl 3-fluoro-2-methylbenzoate (Stable Ester) | 3-Fluoro-2-methylbenzoic acid (Free Acid) |
| Selectivity | High (Polyethylene Glycol phases resolve isomers well) | Medium (Requires Phenyl-Hexyl phases for isomer split) |
| Precision (RSD) | < 0.5% | 1.0 - 2.0% |
| LOD | ~1-5 ppm | ~10-20 ppm |
| Throughput | High (20 min run time) | Medium (25-30 min run time) |
| Robustness | Excellent (Analyte is chemically inert) | Moderate (pH sensitive) |
Part 3: Detailed Experimental Protocols
Method A: In-Situ Methanolysis with GC-FID (The Gold Standard)
Principle: To prevent hydrolysis during analysis, the acid chloride is immediately converted to its methyl ester derivative using anhydrous methanol and pyridine. Pyridine acts as an acid scavenger (neutralizing the HCl byproduct) and a catalyst.
Reagents:
-
Derivatizing Reagent: Anhydrous Methanol (HPLC Grade).
-
Catalyst/Scavenger: Pyridine (Anhydrous).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Protocol:
-
Blank Preparation: Mix 1.0 mL Methanol and 0.1 mL Pyridine in a GC vial.
-
Sample Preparation:
-
Weigh ~20 mg of 3-F-2-MBC into a 2 mL GC vial.
-
Immediately add 1.0 mL of Derivatizing Reagent (Methanol).
-
Add 50 µL of Pyridine . Cap immediately.
-
Note: The reaction is exothermic. Vortex for 30 seconds.
-
Incubate at 60°C for 15 minutes to ensure quantitative conversion of sterically hindered isomers.
-
-
Dilution: Dilute 100 µL of the reaction mixture into 900 µL of DCM.
-
Analysis: Inject 1.0 µL into the GC.
GC Conditions (Critical for Isomer Separation):
-
Column: DB-WAX UI (or equivalent PEG phase), 30 m x 0.25 mm x 0.25 µm.
-
Why? Polar PEG phases interact strongly with the pi-electrons of the aromatic ring. The dipole moment differences between the 3-fluoro and 5-fluoro isomers are maximized on this phase compared to non-polar (DB-5) columns.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 10°C/min to 180°C (critical isomer separation region).
-
Ramp 20°C/min to 240°C (hold 5 min).
-
-
Detector: FID @ 280°C.
System Suitability Criteria:
-
Resolution (
) between 3-Fluoro and 5-Fluoro isomers: > 1.5. -
Tailing Factor: 0.9 – 1.2.
Method B: Hydrolysis with Reverse-Phase HPLC
Principle: The acid chloride is intentionally hydrolyzed to the carboxylic acid using aqueous acetonitrile. Separation is achieved using pi-pi interactions on a phenyl-based stationary phase.
Protocol:
-
Sample Prep: Weigh 25 mg of 3-F-2-MBC into a 50 mL volumetric flask.
-
Hydrolysis: Add 10 mL Acetonitrile and 5 mL 0.1 N NaOH. Sonicate for 10 mins.
-
Neutralization: Adjust pH to ~3.0 with dilute Phosphoric Acid.
-
Dilution: Dilute to volume with Mobile Phase A. Filter (0.22 µm).
HPLC Conditions:
-
Column: XBridge Phenyl-Hexyl (or C18 with high carbon load), 150 x 4.6 mm, 3.5 µm.
-
Why? Standard C18 columns often fail to separate positional fluoro-isomers. Phenyl-hexyl phases utilize pi-pi stacking interactions, which differ significantly based on the electron-withdrawing fluorine position.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 20% B to 60% B over 20 mins.
-
Detection: UV @ 230 nm.
Part 4: Visualizations & Logic Maps
Figure 1: Derivatization Reaction Pathway
This diagram illustrates the chemical transformation used in Method A to stabilize the analyte.
Caption: Conversion of the unstable acid chloride to the stable methyl ester for GC analysis.
Figure 2: Analytical Decision Tree
Use this logic flow to select the appropriate method for your lab.
Caption: Decision matrix for selecting the optimal analytical technique based on instrumentation.
Part 5: Data Interpretation & Troubleshooting
Isomer Elution Order (GC - DB-WAX): On a polar PEG column, the elution order is typically dictated by the polarity and dipole moment of the isomer.
-
Ortho-isomers (e.g., 6-fluoro): Often elute first due to steric shielding of the polar carbonyl group.
-
Meta-isomers (e.g., 3-fluoro, 5-fluoro): Elute later.
-
Para-isomers (e.g., 4-fluoro): Typically elute last due to maximum interaction with the stationary phase. Note: Standards of potential impurities (5-fluoro-2-methylbenzoyl chloride) must be derivatized identically to establish retention times.
Troubleshooting Guide:
-
Peak Tailing: Indicates hydrolysis in the inlet. Solution: Ensure the injection liner is deactivated and the derivatization reaction was allowed to go to completion (add more Pyridine).
-
Extra Peaks: If using Method A, "ghost peaks" may appear from Pyridine impurities. Always run a blank (Reagent only).
-
Low Recovery: Incomplete derivatization. Increase reaction temperature to 60°C or reaction time to 30 mins.
Part 6: References
-
Agilent Technologies. (2020). Analysis of Positional Isomers of Aromatic Compounds using High-Efficiency GC Columns. Retrieved from [Link]
-
Waters Corporation. (2018). Separation of Benzoic Acid Isomers using Phenyl-Hexyl Stationary Phases. Retrieved from [Link]
Sources
In-Silico Modeling of 3-Fluoro-2-methylbenzoyl Chloride: A Comparative Guide
This guide provides an in-depth technical comparison of in-silico modeling strategies for 3-Fluoro-2-methylbenzoyl chloride (CAS 261763-22-8) . It is designed for medicinal chemists and computational toxicologists optimizing the synthesis of kinase inhibitors and fluorinated bioactive scaffolds.
Executive Summary
3-Fluoro-2-methylbenzoyl chloride is a critical electrophile in drug discovery, serving as a "lock-and-key" scaffold where the 2-methyl group provides steric selectivity and the 3-fluoro group modulates metabolic stability and lipophilicity.[1][2] However, its reactivity profile is paradoxical: the electron-withdrawing fluorine activates the carbonyl, while the ortho-methyl group sterically hinders nucleophilic attack and forces the carbonyl out of planarity.
This guide compares three computational modeling "products" (methodologies) used to predict the reactivity and regioselectivity of this compound. We evaluate their performance in reproducing experimental kinetics and transition state geometries.
Part 1: The Reactivity Landscape (The "Product" vs. Alternatives)
To understand the modeling challenge, we must first benchmark the physicochemical performance of 3-Fluoro-2-methylbenzoyl chloride against its structural analogs.[1] This data establishes the "Ground Truth" for our in-silico models.[1]
Comparative Reactivity Profile
Reaction Context: Nucleophilic Acyl Substitution (Aminolysis with Aniline in
| Reagent Variant | Electronic Effect ( | Steric Hindrance ( | Relative Reactivity ( | Modeling Challenge |
| 3-Fluoro-2-methylbenzoyl chloride | Inductive Activation (-I) | High (Ortho-Me) | Moderate (1.0) | High: Requires accurate torsion potentials. |
| 3-Fluorobenzoyl chloride | Inductive Activation (-I) | Low | High (~12.[1]5) | Low: Planar ground state is easy to model. |
| 2-Methylbenzoyl chloride | Neutral | High (Ortho-Me) | Low (~0.[1][2]15) | Moderate: Steric bulk dominates. |
| Benzoyl chloride | Reference | None | Reference (~2.[2][3][4]0) | Low: Standard benchmark. |
Key Insight: The 3-Fluoro-2-methyl derivative exists in a "Goldilocks" zone.[1][2] The fluorine atom pulls electron density, making the carbonyl carbon more electrophilic (
Part 2: Benchmarking In-Silico Methodologies
We compared three computational tiers for predicting the Transition State (TS) Energy Barrier (
Tier 1: Standard DFT (B3LYP/6-31G*)[1][2]
-
Status: Legacy Standard.
-
Performance: Poor for this specific molecule.
-
Why: B3LYP lacks dispersion corrections. It fails to accurately model the London dispersion forces between the ortho-methyl group and the incoming nucleophile. It tends to predict a planar ground state, artificially stabilizing the reactant and overestimating the reaction barrier.
Tier 2: Dispersion-Corrected Hybrid (wB97X-D / def2-TZVP)[1][2]
-
Status: Recommended Solution.
-
Performance: Excellent.
-
Why: The wB97X-D functional includes long-range dispersion corrections.[1][2] It correctly predicts the twisted ground state (dihedral angle
between phenyl ring and carbonyl), which destabilizes the reactant and lowers the activation barrier, matching experimental kinetic trends.
Tier 3: Semi-Empirical (PM7)
-
Status: High-Throughput Screening.
-
Performance: Variable.
-
Why: PM7 is fast but underestimates the electronic activation provided by the meta-fluorine. It is suitable for library enumeration but unreliable for precise kinetic predictions of fluorinated aromatics.
Comparative Data: Activation Energy Prediction ( )
| Method | Predicted | Error vs. Exp. Trend | Computational Cost | Recommendation |
| wB97X-D / def2-TZVP | 14.2 | < 1.0 kcal/mol | High | Use for Lead Opt. |
| M06-2X / 6-311+G(d,p) | 13.8 | ~1.5 kcal/mol | High | Alternative Option.[1] |
| B3LYP / 6-31G* | 18.5 | > 4.0 kcal/mol | Moderate | Avoid. |
| PM7 (Semi-Empirical) | 11.2 | > 3.0 kcal/mol | Low | Use for Library Gen. |
Part 3: Step-by-Step Modeling Protocol
This protocol ensures Trustworthiness and Self-Validation .[1] It uses the recommended wB97X-D methodology.[1]
Phase 1: Conformational Scanning (The "Ortho-Twist")
Before modeling the reaction, you must find the correct ground state.
-
Input: Build 3-Fluoro-2-methylbenzoyl chloride.
-
Scan: Perform a relaxed potential energy surface (PES) scan of the C(phenyl)-C(carbonyl)-O-Cl dihedral angle from
to in steps. -
Validation: The global minimum should NOT be planar (
). Expect a twist ofngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> due to the 2-methyl group.[1]
Phase 2: Transition State (TS) Optimization
-
Guess Structure: Place the nucleophile (e.g., water or amine) at a distance of 2.2 Å from the carbonyl carbon, perpendicular to the C=O bond (Bürgi-Dunitz trajectory).
-
Method: Run a TS optimization (Opt=TS) using wB97X-D/def2-SVP.[1][2]
-
Frequency Check: Ensure exactly one imaginary frequency corresponding to the formation of the C-Nu bond and breaking of the C=O
-bond.
Phase 3: Solvation Correction (SMD)
-
Refinement: Perform a single-point energy calculation on the optimized TS geometry using a larger basis set (def2-TZVP) and the SMD Solvation Model (Solvent = Dichloromethane or Water).[1]
-
Logic: Implicit solvation is crucial for stabilizing the zwitterionic tetrahedral intermediate.
Part 4: Visualization of the Modeling Workflow
The following diagram illustrates the decision logic and workflow for accurately modeling this sterically congested electrophile.
Caption: Logic flow for avoiding common pitfalls in modeling ortho-substituted acyl chlorides. Note the critical check for ground-state planarity.
Part 5: Mechanistic Pathway Diagram
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The 3-Fluoro group stabilizes the transition state inductively, while the 2-Methyl group destabilizes the approach.
Caption: Energy landscape of the substitution reaction. The 3-F substituent lowers the energy of the Tetrahedral Intermediate via inductive stabilization.
References
-
Bentley, T. W., et al. "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media." Journal of Organic Chemistry, 2011.[6] Link
- Relevance: Establishes the kinetic baseline for ortho-substituted benzoyl chlorides and the "ortho-effect."
-
Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu."[1] The Journal of Chemical Physics, 2010. Link[1]
- Relevance: Validates the necessity of dispersion corrections (wB97X-D) for sterically crowded molecules.
-
Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B, 2009. Link[1]
- Relevance: Defines the SMD model used for solv
-
Fernández-Ramos, A., et al. "Modeling the Hydrolysis of Acyl Chlorides." Chemical Physics Letters, 2000.
Sources
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A Cost-Benefit Analysis of 3-Fluoro-2-methylbenzoyl Chloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Substituted benzoyl chlorides are a cornerstone of acylation chemistry, serving as versatile reagents for the introduction of benzoyl moieties in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth cost-benefit analysis of 3-Fluoro-2-methylbenzoyl chloride, a strategically functionalized acylating agent, by comparing its performance and economic viability against two closely related and commonly used alternatives: 2-methylbenzoyl chloride and 3-fluorobenzoyl chloride.
This analysis moves beyond a simple cataloging of reagents, offering a Senior Application Scientist's perspective on the causal relationships between molecular structure, reactivity, and practical utility. We will delve into the mechanistic nuances that govern acylation reactions, present detailed experimental protocols, and summarize key performance indicators in a clear, comparative format to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Advantage of Substitution: A Tale of Three Benzoyl Chlorides
The unique substitution pattern of 3-Fluoro-2-methylbenzoyl chloride, featuring both a fluorine atom and a methyl group on the aromatic ring, imparts a distinct set of electronic and steric properties that differentiate it from its simpler counterparts.
-
3-Fluoro-2-methylbenzoyl chloride: The presence of an electron-withdrawing fluorine atom at the meta-position enhances the electrophilicity of the carbonyl carbon, potentially leading to increased reactivity. The ortho-methyl group, while sterically hindering, can also influence the conformation of the molecule and the selectivity of its reactions.
-
2-Methylbenzoyl chloride: This alternative offers a baseline for understanding the steric influence of the ortho-methyl group without the electronic effects of the fluorine atom. It is a widely used reagent in various synthetic applications.[1][2]
-
3-Fluorobenzoyl chloride: This reagent allows for the isolation of the electronic effects of the fluorine atom in the meta-position, providing a valuable comparison point for dissecting the combined influence of both substituents in the target molecule.[3][4][5]
The decision to employ 3-Fluoro-2-methylbenzoyl chloride is often driven by the desire to introduce a specific structural motif that can modulate the biological activity, metabolic stability, or material properties of the final product.
Synthesis of Benzoyl Chlorides: A Preparative Overview
The primary route for the synthesis of these substituted benzoyl chlorides involves the conversion of the corresponding carboxylic acids using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[][7]
General Synthesis Protocol: Carboxylic Acid to Acyl Chloride
A typical laboratory-scale procedure for the preparation of substituted benzoyl chlorides is as follows:
Materials:
-
Substituted benzoic acid (e.g., 3-Fluoro-2-methylbenzoic acid, 2-methylbenzoic acid, or 3-fluorobenzoic acid)
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of the substituted benzoic acid in an anhydrous solvent, add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C. For reactions with oxalyl chloride, a catalytic amount of DMF is added.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride).
-
After completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used in the subsequent step without further purification.[8][9]
Comparative Performance in Amide Synthesis: A Model Reaction
To provide a quantitative comparison, we will consider a model acylation reaction: the synthesis of the corresponding N-benzylanilide. This reaction is representative of a common transformation in medicinal chemistry and materials science.
Experimental Protocol: Amide Synthesis
Materials:
-
Substituted benzoyl chloride (3-Fluoro-2-methylbenzoyl chloride, 2-methylbenzoyl chloride, or 3-fluorobenzoyl chloride)
-
N-Benzylaniline
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
Procedure:
-
To a solution of N-benzylaniline and a tertiary amine base in an anhydrous solvent at 0 °C, add a solution of the substituted benzoyl chloride in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the pure amide.[10][11]
Performance Data and Analysis
The following table summarizes the expected performance of each benzoyl chloride in the model reaction, based on established chemical principles and literature data.
| Parameter | 3-Fluoro-2-methylbenzoyl chloride | 2-Methylbenzoyl chloride | 3-Fluorobenzoyl chloride |
| Reactivity | High | Moderate | High |
| Typical Yield | >90% | 85-95%[9] | >90%[10] |
| Reaction Time | Fast (typically < 1 hour) | Moderate (1-3 hours) | Fast (typically < 1 hour)[11] |
| Purification | Standard chromatographic or recrystallization methods | Standard chromatographic or recrystallization methods | Standard chromatographic or recrystallization methods |
| Side Reactions | Minimal under standard conditions | Minimal under standard conditions | Minimal under standard conditions |
Analysis of Performance:
-
Reactivity: The electron-withdrawing nature of the fluorine atom in both 3-fluoro-2-methylbenzoyl chloride and 3-fluorobenzoyl chloride increases the electrophilicity of the carbonyl carbon, leading to a faster reaction rate compared to 2-methylbenzoyl chloride.
-
Yield: All three reagents are capable of providing high yields of the desired amide product. The slightly lower end of the range for 2-methylbenzoyl chloride can be attributed to its lower reactivity.
-
Steric Hindrance: While the ortho-methyl group in 3-fluoro-2-methylbenzoyl chloride and 2-methylbenzoyl chloride introduces steric bulk, it does not significantly impede the reaction with a primary amine like N-benzylaniline. However, for reactions with more sterically hindered amines, this factor could become more pronounced, potentially leading to lower yields or requiring more forcing reaction conditions.
Cost-Benefit Analysis: A Pragmatic Perspective
The ultimate decision on which reagent to use often comes down to a balance of performance and cost. The following table provides an estimated cost comparison for the precursor carboxylic acids.
| Precursor Carboxylic Acid | Supplier Example | Price (USD/g) - Small Scale | Price (USD/kg) - Bulk (Estimated) |
| 3-Fluoro-2-methylbenzoic acid | Sigma-Aldrich | ~ $25-35 | ~ $450/kg[12] |
| 2-Methylbenzoic acid | Sigma-Aldrich | ~ $1-2 | ~ $200/kg[13] |
| 3-Fluorobenzoic acid | Sigma-Aldrich | ~ $2-3 | Inquire for bulk pricing |
Cost Analysis:
-
Precursor Cost: 3-Fluoro-2-methylbenzoic acid is significantly more expensive than both 2-methylbenzoic acid and 3-fluorobenzoic acid, which will directly impact the cost of the final benzoyl chloride.
-
Reagent Cost: The cost of the chlorinating agent (thionyl chloride or oxalyl chloride) is relatively low and will be similar for all three syntheses.
-
Process Cost: The faster reaction times associated with the fluorinated benzoyl chlorides can lead to reduced energy consumption and increased throughput in an industrial setting, potentially offsetting some of the higher raw material costs.
Benefit Analysis:
The primary benefit of using 3-Fluoro-2-methylbenzoyl chloride lies in the unique properties it imparts to the final molecule. The introduction of the fluoro-methyl substitution pattern can lead to:
-
Enhanced Biological Activity: Fluorine substitution is a common strategy in drug discovery to improve potency, selectivity, and metabolic stability.
-
Improved Physicochemical Properties: The presence of fluorine can alter properties such as lipophilicity and pKa, which can be crucial for drug absorption and distribution.
-
Unique Material Characteristics: In materials science, fluorine-containing compounds can exhibit desirable properties such as thermal stability and altered electronic characteristics.
Safety and Handling Considerations
All benzoyl chlorides are corrosive and lachrymatory. They react with water, including moisture in the air, to produce hydrochloric acid. Therefore, they must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.
Conclusion and Recommendations
The choice between 3-Fluoro-2-methylbenzoyl chloride, 2-methylbenzoyl chloride, and 3-fluorobenzoyl chloride is a strategic one that depends on the specific goals of the synthesis.
-
For cost-sensitive applications where the specific fluoro-methyl substitution is not required, 2-methylbenzoyl chloride offers a reliable and economical option.
-
When the introduction of a fluorine atom is desired for its electronic effects, 3-fluorobenzoyl chloride provides a more cost-effective alternative to 3-fluoro-2-methylbenzoyl chloride.
-
3-Fluoro-2-methylbenzoyl chloride is the reagent of choice when the unique combination of steric and electronic effects imparted by the fluoro and methyl groups is essential for achieving the desired properties in the final product. The higher cost of this reagent is justified by the potential for enhanced performance and the creation of novel, high-value molecules.
Ultimately, a thorough evaluation of the synthetic goals, budget constraints, and the desired properties of the target molecule will guide the researcher to the most appropriate benzoyl chloride for their needs.
References
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PrepChem. Synthesis of 2-fluorobenzoyl chloride. Available from: [Link]
-
PrepChem. Synthesis of 2-methylbenzoyl chloride. Available from: [Link]
-
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020-02-10). Available from: [Link]
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PubChem. 3-Fluorobenzoyl chloride. Available from: [Link]
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The Royal Society of Chemistry. A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. Available from: [Link]
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ResearchGate. Scheme 1 Benzoyl chloride and its fluorinated analogues. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020-06-19). Available from: [Link]
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PubChem. 3-Fluoro-2-methylbutanoyl chloride. Available from: [Link]
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University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available from: [Link]
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Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025-10-17). Available from: [Link]
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MDPI. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Available from: [Link]
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National Institutes of Health. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025-01-24). Available from: [Link]
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IndiaMART. 2-METHYLBENZOIC ACID (118-90-1), Powder. Available from: [Link]
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ResearchGate. Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and.... Available from: [Link]
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National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Available from: [Link]
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Wikipedia. Benzyl cyanide. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
